Eplivanserin
描述
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
属性
IUPAC Name |
4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOZOCLKVMIMN-PRJWTAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028413 | |
| Record name | Eplivanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130579-75-8 | |
| Record name | Eplivanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130579-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eplivanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130579758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eplivanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eplivanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eplivanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPLIVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO94WO6DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eplivanserin's Mechanism of Action at the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplivanserin (SR-46349B) is a potent and selective ligand for the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the central nervous system implicated in various physiological processes, including sleep, mood, and cognition. Initially developed for the treatment of insomnia, this compound's unique pharmacological profile as a 5-HT2A inverse agonist has garnered significant interest within the research community. This technical guide provides an in-depth analysis of this compound's mechanism of action at the 5-HT2A receptor, consolidating quantitative data from key studies, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT2A receptor.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a well-established target for a variety of therapeutic agents. Its constitutive activity, even in the absence of an agonist, provides a basis for the action of inverse agonists, which can reduce the basal level of receptor signaling. This compound has been characterized as such an inverse agonist, distinguishing it from neutral antagonists that only block the action of agonists.[1] This guide will explore the binding affinity, functional potency, and downstream signaling effects of this compound at the 5-HT2A receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes.
Table 1: Binding Affinity and Functional Potency of this compound at the 5-HT2A Receptor
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 5.8 nM | Rat Cortical Membranes | [2][3] |
| Kd | 1.14 nM | Not Specified | [2][3] |
Table 2: Selectivity Profile of this compound for 5-HT2 Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Selectivity vs. 5-HT2A | Reference |
| 5-HT2A | 5.8 | - | [2] |
| 5-HT2B | 120 | ~21-fold | [2] |
| 5-HT2C | >1000 | >172-fold | [2] |
Core Mechanism of Action: Inverse Agonism
This compound functions as an inverse agonist at the 5-HT2A receptor.[1] This means that it not only blocks the action of agonists like serotonin but also reduces the receptor's basal, constitutive activity. This inhibitory action on the receptor's intrinsic signaling is believed to be a key contributor to its therapeutic effects, particularly in conditions characterized by heightened 5-HT2A receptor tone.
Downstream Signaling Pathways
The 5-HT2A receptor primarily couples to the Gαq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound attenuates this entire cascade.
Interestingly, some research suggests that the inverse agonism of this compound on Gq/11 and/or Gi1 proteins may not be solely mediated by the 5-HT2A receptor, as the effect was observed to be insensitive to a 5-HT2A antagonist and was also present in 5-HT2A knockout mice. This indicates a more complex pharmacological profile that may involve other receptor systems.
A paradoxical finding is that chronic administration of this compound (SR46349B) has been shown to up-regulate 5-HT2A receptor levels.[4] This is in contrast to many antagonists and inverse agonists that typically lead to receptor downregulation.
Figure 1: this compound's inverse agonist action on the 5-HT2A-Gαq signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies that characterized the pharmacological properties of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Source: Membranes prepared from rat cerebral cortex.[5]
-
Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand.[5]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
-
Incubation: A fixed concentration of [3H]Ketanserin and varying concentrations of this compound are incubated with the membrane preparation at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Ketanserin (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency and efficacy.
This classical pharmacological method assesses the ability of a compound to inhibit the contractile response induced by an agonist in an isolated tissue preparation that endogenously expresses the receptor of interest.
Figure 3: Workflow for an isolated tissue contraction assay.
Detailed Methodology:
-
Tissue Preparation: Tissues such as rabbit thoracic aorta, which expresses functional 5-HT2A receptors mediating contraction, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2) and maintained at 37°C.[5]
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.
-
Protocol:
-
After an equilibration period, a cumulative concentration-response curve to serotonin is generated to establish a baseline response.
-
The tissue is washed and then incubated with a specific concentration of this compound for a defined period.
-
A second cumulative concentration-response curve to serotonin is then generated in the presence of this compound.
-
-
Data Analysis: The rightward shift in the serotonin concentration-response curve caused by this compound is used to determine its antagonist potency, often expressed as a pA2 value derived from Schild analysis.
To specifically demonstrate inverse agonism, assays that can measure the basal, agonist-independent activity of the receptor are required.
Figure 4: Conceptual workflow for demonstrating inverse agonism.
Commonly Used Assays:
-
GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. A decrease in basal [35S]GTPγS binding in the presence of this compound would indicate inverse agonism.
-
Second Messenger Assays: Measurement of basal levels of second messengers like inositol phosphates or intracellular calcium. A reduction in these basal levels by this compound is indicative of inverse agonist activity.
Conclusion
This compound is a potent and selective 5-HT2A receptor inverse agonist. Its high affinity for the receptor and its ability to attenuate the basal, constitutive signaling of the Gαq/11 pathway provide a clear mechanism for its pharmacological effects. The detailed experimental protocols outlined in this guide, derived from foundational studies, offer a blueprint for the continued investigation of this compound and other 5-HT2A receptor modulators. The paradoxical upregulation of the receptor with chronic treatment and the potential for off-target effects in its inverse agonist activity highlight the complexity of its pharmacology and underscore the need for further research to fully elucidate its therapeutic potential and underlying mechanisms. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of the serotonergic system and its role in health and disease.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. This compound hemifumarate | CAS#:130580-02-8 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological properties of SR 46349B, a new potent and selective 5-hydroxytryptamine2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplivanserin: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplivanserin, an investigational drug initially developed for the treatment of insomnia, is a potent and selective inverse agonist of the serotonin (B10506) 5-HT2A receptor. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis pathway with experimental protocols, and an elucidation of its mechanism of action through the 5-HT2A signaling cascade. All quantitative data is presented in a structured format, and key pathways are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.
Chemical Structure and Properties
This compound, with the IUPAC name (Z,E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime, is a small molecule with the chemical formula C19H21FN2O2 and a molar mass of 328.387 g·mol−1.[1] Its structure features a chalcone (B49325) backbone with an O-alkyloxime ether substituent, which is crucial for its pharmacological activity.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (Z,E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime | [1] |
| Chemical Formula | C19H21FN2O2 | [1] |
| Molar Mass | 328.387 g·mol−1 | [1] |
| CAS Number | 130579-75-8 | [1] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by the synthesis of the final oxime ether.
Overall Synthesis Scheme
Caption: Overall synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
This step involves the Claisen-Schmidt condensation of 2'-fluoroacetophenone and 4-hydroxybenzaldehyde.
-
Materials:
-
2'-Fluoroacetophenone
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Mortar and pestle
-
Filter funnel and paper
-
Beakers and flasks
-
-
Procedure:
-
In a mortar, grind equimolar amounts of 2'-fluoroacetophenone and 4-hydroxybenzaldehyde with one equivalent of solid sodium hydroxide for approximately 10-15 minutes.[2] The mixture will typically form a paste.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the paste to a beaker and add cold water to precipitate the product.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Collect the solid product by suction filtration and wash thoroughly with water.
-
Recrystallize the crude product from 95% ethanol to obtain the pure chalcone intermediate.
-
Step 2: Synthesis of (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one oxime (Chalcone Oxime)
-
Materials:
-
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Ethanol
-
Reflux apparatus
-
-
Procedure:
-
Dissolve the chalcone intermediate (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and anhydrous sodium sulfate (1 equivalent) in ethanol in a round-bottom flask.[3]
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, filter the hot solution to remove sodium sulfate.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the chalcone oxime.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Step 3: Synthesis of this compound
This final step is an O-alkylation of the chalcone oxime.
-
Materials:
-
(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one oxime
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Rotary evaporator
-
-
Procedure:
-
To a solution of the chalcone oxime (1 equivalent) in anhydrous THF, add potassium tert-butoxide (1 equivalent) portionwise with stirring under an inert atmosphere.[3]
-
After stirring for 10-15 minutes, add 2-(dimethylamino)ethyl chloride hydrochloride (1 equivalent) portionwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.[3]
-
Upon completion, add a small amount of methanol to quench any remaining base.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the serotonin 5-HT2A receptor.[1] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist reduces the constitutive activity of the receptor in the absence of an agonist. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4]
Table 2: Pharmacological Data for this compound
| Target | Action | Affinity (Ki) | Reference |
| 5-HT2A Receptor | Inverse Agonist | High (nanomolar range) | [5][6] |
| Dopamine Receptors | No significant affinity | - | [1] |
| Histamine Receptors | No significant affinity | - | [1] |
| Adrenergic Receptors | No significant affinity | - | [1] |
Note: A precise Ki value for this compound at the 5-HT2A receptor is not consistently reported in publicly available literature, but its high affinity is well-established.
5-HT2A Receptor Signaling Pathway
The activation of the 5-HT2A receptor by an agonist like serotonin initiates a signaling cascade that leads to various cellular responses. As an inverse agonist, this compound attenuates this pathway.
Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.
Conclusion
This compound represents a significant development in the field of serotonergic drugs, with a highly specific mechanism of action as a 5-HT2A inverse agonist. Its synthesis, while involving multiple steps, utilizes well-established organic chemistry reactions. Understanding the intricacies of its chemical structure, synthesis, and the signaling pathways it modulates is crucial for researchers and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system. This guide provides a foundational resource for such endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Eplivanserin (SR-46349): A Technical Deep Dive into its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
- December 4, 2025
Executive Summary
Eplivanserin (SR-46349), a potent and selective 5-HT2A receptor inverse agonist, was a novel hypnotic agent developed by Sanofi-Aventis for the treatment of insomnia, particularly sleep maintenance insomnia. Its unique mechanism of action, distinct from the more common GABA-A receptor modulators, promised a new therapeutic avenue with a potentially improved side-effect profile, notably the absence of next-day sedation. Despite showing promise in early clinical trials, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, the experimental protocols of key studies, and the clinical findings that shaped its trajectory.
Discovery and Preclinical Development
Rationale for Development and Mechanism of Action
The development of this compound was rooted in the understanding of the role of the serotonin (B10506) 5-HT2A receptor in the regulation of sleep architecture. Antagonism of this receptor was known to increase slow-wave sleep (SWS), a deep, restorative stage of sleep. This compound was designed as a selective 5-HT2A receptor inverse agonist.[1][2] Unlike neutral antagonists that simply block the receptor, inverse agonists reduce the receptor's constitutive activity, leading to a more profound downstream effect. This targeted approach aimed to improve sleep continuity without the sedative and cognitive-impairing effects associated with benzodiazepines and other hypnotics that act on the GABA-A receptor.[1]
Preclinical Pharmacology
This compound demonstrated high affinity and selectivity for the 5-HT2A receptor in preclinical studies. Radioligand binding assays were instrumental in characterizing its binding profile.
Table 1: In Vitro Receptor Binding Affinities of this compound (SR-46349B)
| Receptor/Transporter | Ligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 5-HT₂A | [³H]Ketanserin | Rat Cortical Membranes | 0.72 ± 0.05 | - | [3] |
| 5-HT₁C | - | - | Moderate Affinity | - | [3] |
| 5-HT₁A, 5-HT₁B, 5-HT₁D | - | - | No Affinity | - | [3] |
| Dopamine D₁, D₂ | - | - | No Affinity | - | [3] |
| α₁-Adrenergic, α₂-Adrenergic | - | - | No Affinity | - | [3] |
| Histamine H₁ | - | - | No Affinity | - | [3] |
| Sodium Channel | - | - | No Affinity | - | [3] |
| Calcium Channel | - | - | No Affinity | - | [3] |
| Norepinephrine Transporter | - | - | No Inhibition | - | [3] |
| Dopamine Transporter | - | - | No Inhibition | - | [3] |
| Serotonin Transporter | - | - | No Inhibition | - | [3] |
Experimental Protocol: Radioligand Binding Assays
A common methodology for determining binding affinities involves competitive radioligand binding assays.[3][4][5][6][7]
-
Membrane Preparation: Crude membrane preparations from specific tissues (e.g., rat cerebral cortex) are isolated through a process of homogenization and centrifugation.
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Preclinical in vivo studies in animal models of insomnia were conducted to assess the hypnotic potential of this compound. These models often involve inducing sleep disturbances in rodents through various methods.
Experimental Protocol: Rodent Models of Insomnia
Several methods are employed to create animal models of insomnia.[8][9][10]
-
Stress-Induced Insomnia: Animals are subjected to stressors such as restraint, cage change, or unpredictable stimuli to induce a state of hyperarousal and sleep fragmentation.[11]
-
Pharmacological Models: Administration of substances like caffeine (B1668208) or amphetamines can be used to induce wakefulness and disrupt normal sleep patterns.
-
Genetic Models: Utilizing genetically modified animals with predispositions to sleep disturbances.
In these models, sleep-wake activity is typically monitored using electroencephalography (EEG) and electromyography (EMG) to assess changes in sleep architecture, including sleep latency, wakefulness after sleep onset (WASO), and the duration of different sleep stages.
Clinical Development
This compound progressed through a comprehensive clinical development program, including several Phase III trials, to evaluate its efficacy and safety in patients with chronic insomnia.
Phase II Clinical Trials
An early placebo-controlled Phase II clinical trial involving 351 subjects demonstrated the potential of this compound in treating insomnia. The results showed that this compound significantly reduced sleep latency compared to placebo.[2]
Table 2: Key Efficacy Results from a Phase II Clinical Trial of this compound
| Outcome | This compound | Placebo | Reference |
| Reduction in Sleep Latency | 39 minutes | 26 minutes | [2] |
Phase III Clinical Program
The Phase III program for this compound included several large, randomized, double-blind, placebo-controlled studies designed to confirm its efficacy and safety for the treatment of sleep maintenance insomnia. Key trials included NCT00253903, NCT00253968, and NCT00805350.[7][12][13][14][15]
Experimental Protocol: Phase III Clinical Trials (General Design)
-
Participants: Adult patients with a diagnosis of primary insomnia according to DSM-IV-TR criteria, characterized by difficulties with sleep maintenance.[14][16][17]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[15][16][17]
-
Intervention: Oral administration of this compound (typically 5 mg) or placebo, usually taken in the evening.
-
Primary Endpoints: The primary efficacy endpoints were typically the change from baseline in Wake Time After Sleep Onset (WASO) and the Number of Awakenings (NAW), as measured by polysomnography (PSG).[12][15][18]
-
Secondary Endpoints: Secondary endpoints often included other PSG-derived sleep parameters (e.g., Total Sleep Time, Sleep Efficiency), patient-reported outcomes (e.g., subjective WASO, sleep quality), and assessments of daytime functioning and safety.[12][15][18]
Experimental Protocol: Polysomnography (PSG)
Polysomnography is the gold standard for objectively measuring sleep architecture and was a key assessment tool in the this compound clinical trials.[10][19][20][21]
-
Monitored Parameters: PSG involves the continuous and simultaneous recording of multiple physiological variables during sleep, including:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To measure muscle tone, which is significantly reduced during REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory effort and airflow: To detect sleep-disordered breathing.
-
Pulse oximetry: To measure blood oxygen saturation.
-
-
Sleep Staging: The recorded data is visually scored by trained technicians to classify sleep into different stages: Wake, N1, N2, N3 (slow-wave sleep), and REM.
-
Key Sleep Parameters: From the scored data, various sleep parameters are calculated, including Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), Number of Awakenings (NAW), and the percentage of time spent in each sleep stage.
Clinical Efficacy Results
Results from the Phase III program were mixed and ultimately did not provide a strong enough basis for regulatory approval.
Table 3: Selected Efficacy Results from a Phase III Clinical Trial (NCT00308503)
| Outcome | This compound 5mg | Placebo | LS Mean Difference (95% CI) | p-value | Reference |
| Change in PSG WASO (min:sec) | -25:43 | -22:06 | -3:37 (-9:41 to 3:52) | Not Significant | [1] |
| Change in patient-reported WASO (min:sec) | - | - | -2:43 (-8:18 to 2:52) | Not Significant | [1] |
While some studies reported positive findings, such as a self-reported mean reduction in wake time after sleep onset of 39 minutes with the 5mg dose compared to 26 minutes with placebo, and a 64% reduction in nocturnal awakenings versus 36% for placebo, the overall efficacy was not deemed sufficiently robust by regulatory authorities.[11]
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. The most frequently reported treatment-emergent adverse events (TEAEs) with an incidence higher than placebo included dry mouth, constipation, abdominal pain, stomach discomfort, rash, and nasal congestion.[1] Importantly, there was no evidence of significant next-day residual effects, such as drowsiness or difficulty concentrating, and no rebound insomnia was observed upon discontinuation.[1][11] No prolonged QTc intervals were reported in the this compound groups.[1]
Pharmacokinetics
Pharmacokinetic studies revealed that steady-state concentrations of this compound and its active metabolite, SR141342, were reached within three weeks of daily administration. Plasma concentrations were observed to be 20% to 30% higher in patients aged 65 years and older and in female patients compared to younger and male patients, respectively.[1]
Signaling Pathway and Mechanism of Action Visualization
This compound acts as an inverse agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. As an inverse agonist, this compound reduces the constitutive activity of the receptor, leading to a decrease in downstream signaling. The 5-HT2A receptor can also signal through a β-arrestin-dependent pathway. The precise effects of this compound on this pathway are less well-characterized but are an important area of research in GPCR pharmacology.
Figure 1: this compound's Mechanism of Action at the 5-HT2A Receptor. This diagram illustrates the dual signaling pathways of the 5-HT2A receptor. This compound, as an inverse agonist, inhibits the constitutive activity of the receptor, thereby modulating both the Gq/11 and β-arrestin pathways.
Discontinuation and Future Perspectives
In December 2009, Sanofi-Aventis announced the withdrawal of the New Drug Application (NDA) for this compound from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] This decision followed a Complete Response Letter from the FDA, which requested additional information regarding the benefit-risk profile of the drug. The company cited the need for "significant further clinical developments and market access constraints" as the reasons for discontinuing the program.
The development history of this compound underscores the challenges in developing novel treatments for insomnia. While the 5-HT2A receptor remains a promising target for improving sleep architecture, the clinical translation of this mechanism into a robust and consistently effective therapeutic with a favorable benefit-risk profile has proven difficult. The story of this compound provides valuable lessons for future drug development efforts in this area, highlighting the importance of demonstrating not only statistically significant but also clinically meaningful improvements in both objective and subjective measures of sleep and daytime function.
References
- 1. sanofi.com [sanofi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. revvity.com [revvity.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sleep-inducing effects of three hypnotics in a new model of insomnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aastweb.org [aastweb.org]
- 11. Establishment of insomnia model of chronic unpredictable stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and Safety of this compound 5mg/Day in Insomnia Characterized by Sleep Maintenance Difficulties [ctv.veeva.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. utmb.edu [utmb.edu]
- 20. aasm.org [aasm.org]
- 21. flibanserin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Eplivanserin: A Technical Guide to its Binding Affinity and Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplivanserin (SR-46349B) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, which has been investigated for the treatment of insomnia and other central nervous system disorders. This technical guide provides an in-depth analysis of this compound's binding affinity and receptor selectivity profile. The document summarizes quantitative binding data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved. This information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.
Introduction
This compound is a selective inverse agonist at the 5-HT2A receptor.[1] Its therapeutic potential, particularly in the context of sleep regulation, stems from its ability to modulate serotonergic neurotransmission.[2] Unlike many other psychoactive compounds, this compound exhibits a high degree of selectivity for the 5-HT2A receptor with minimal affinity for other monoaminergic receptors, such as dopamine (B1211576) and histamine (B1213489) receptors.[3] This selectivity profile suggests a lower propensity for off-target side effects commonly associated with less selective agents. This guide delves into the specifics of its binding characteristics and the methodologies used to elucidate them.
Binding Affinity and Receptor Selectivity Profile
The binding affinity of this compound has been characterized at its primary target, the 5-HT2A receptor, as well as a wide array of other G-protein coupled receptors (GPCRs), ion channels, and transporters to establish its selectivity profile. The data presented below are compiled from various in vitro radioligand binding assays.
Quantitative Binding Data
The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound at various molecular targets.
Table 1: this compound Binding Affinity at Serotonin (5-HT) Receptors
| Receptor | Species | Ligand | Ki (nM) | IC50 (nM) | Reference |
| 5-HT2A | Human | [3H]Ketanserin | 1.14 | 5.8 (rat) | [4] |
| 5-HT1A | Rat | [3H]8-OH-DPAT | - | 14,000 | [4] |
| 5-HT1B | Rat | - | - | 16,000 | [4] |
| 5-HT1D | Bovine | - | - | 16,000 | [4] |
| 5-HT2C | Porcine | - | - | 120 | [4] |
Table 2: this compound Off-Target Binding Affinity
| Receptor/Target | Species | Ki (nM) | IC50 (nM) | Reference |
| Adrenergic α1 | Rat | - | 3,400 | [4] |
| Adrenergic α2 | Rat | - | 1,000 | [4] |
| Dopamine D1 | Rat | - | 9,000 | [4] |
| Dopamine D2 | Rat | - | 28,000 | [4] |
| Histamine H1 | Rat | - | 5,000 | [4] |
| Na+ Channel | Rat | - | 39,000 | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
[3H]Ketanserin (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ketanserin (B1673593) or another high-affinity 5-HT2A ligand for determining non-specific binding.
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.
-
Compound Competition: 50 µL of this compound at various concentrations, 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow for Radioligand Binding Assay.
Functional Assay for Inverse Agonist Activity (Calcium Flux)
This protocol outlines a calcium flux assay to determine the inverse agonist activity of this compound at the 5-HT2A receptor. This assay measures changes in intracellular calcium concentration, a downstream event of 5-HT2A receptor activation via the Gq pathway.
Objective: To assess the ability of this compound to reduce the basal (constitutive) activity of the 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[5][7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pluronic F-127 (to aid dye loading).
-
A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.
-
This compound stock solution and serial dilutions.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).[9]
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates and grow to confluence.[9]
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.[10]
-
Compound Incubation: After dye loading, wash the cells with assay buffer. Add different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) to assess its effect on basal calcium levels.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
To confirm receptor functionality and assess antagonist effects, inject the 5-HT2A agonist into the wells and continue to monitor fluorescence kinetically.
-
For inverse agonism, the key measurement is a decrease in the baseline fluorescence in the wells treated with this compound compared to vehicle-treated wells.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Plot the change in baseline fluorescence (or the peak response after agonist addition for antagonism) against the logarithm of the this compound concentration.
-
A concentration-dependent decrease in the basal signal indicates inverse agonist activity. Calculate the IC50 for this effect.
-
Figure 2: Workflow for Calcium Flux Functional Assay.
Signaling Pathways
This compound exerts its effects by modulating the signaling cascades downstream of the 5-HT2A receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, thereby dampening the downstream signaling in the absence of an agonist.
5-HT2A Receptor Gq/11 Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[12] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Figure 3: this compound's modulation of the 5-HT2A Gq/11 signaling pathway.
Conclusion
This compound demonstrates a high affinity and selectivity for the 5-HT2A receptor, acting as an inverse agonist. Its pharmacological profile, characterized by potent 5-HT2A receptor binding and minimal interaction with other monoaminergic targets, underscores its potential for a targeted therapeutic effect with a favorable side-effect profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and other selective 5-HT2A receptor modulators. The elucidation of its interaction with the Gq/11 signaling pathway further clarifies its mechanism of action at the molecular level. This comprehensive overview serves as a valuable resource for researchers dedicated to advancing the understanding and application of selective serotonergic agents in neuroscience and medicine.
References
- 1. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news.sanofi.us [news.sanofi.us]
- 4. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. bu.edu [bu.edu]
- 11. innoprot.com [innoprot.com]
- 12. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
Eplivanserin: A Technical Guide to its Pharmacological Properties as a 5-HT2A Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin (SR-46349) is a potent and selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Developed by Sanofi-Aventis, it was investigated primarily for the treatment of insomnia and other central nervous system disorders.[2] As an inverse agonist, this compound exhibits a distinct pharmacological profile by not only blocking the action of agonists but also reducing the receptor's basal, constitutive activity. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its inverse agonist activity at the 5-HT2A receptor.
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT2A receptor. In radioligand binding assays using rat cortical membranes, this compound exhibited a dissociation constant (Kd) of 1.14 nM and an inhibitory constant (IC50) of 5.8 nM.[1] Its selectivity for the 5-HT2A receptor is a key feature, distinguishing it from many other psychoactive compounds. This compound shows significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic, dopaminergic, and histaminergic receptors.[1][2] This high selectivity minimizes off-target effects, a desirable characteristic in drug development.
| Receptor/Target | Species | Tissue | IC50 (nM) | Reference |
| 5-HT2A | Rat | Cortical Membrane | 5.8 | [1] |
| 5-HT1A | Rat | Hippocampus | 14,000 | [1] |
| 5-HT1B | Rat | Striatum | 16,000 | [1] |
| 5-HT1C | Pig | Cortex | 120 | [1] |
| 5-HT1D | Ox | Caudate Nucleus | 16,000 | [1] |
| 5-HT2B | - | - | 120 | [3] |
| 5-HT2C | - | - | >100 | [3] |
| Adrenergic α1 | Rat | Cortex | 3,400 | [1] |
| Adrenergic α2 | Rat | Cortex | 1,000 | [1] |
| Histamine H1 | Rat | Whole Brain | 5,000 | [1] |
| Dopamine D1 | Rat | Striatum | 9,000 | [1] |
| Dopamine D2 | Rat | Striatum | 28,000 | [1] |
| Na+ Channel | Rat | - | 39,000 | [1] |
Table 1: In Vitro Binding Affinity of this compound for Various Receptors and Ion Channels.
Inverse Agonist Activity
The 5-HT2A receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[4] Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This mechanism is believed to contribute to its therapeutic effects, particularly in conditions characterized by excessive 5-HT2A receptor signaling.
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Agonist binding to the 5-HT2A receptor activates this pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
As an inverse agonist, this compound attenuates this entire signaling cascade by reducing the basal activation of Gq/11. This leads to decreased production of second messengers and a subsequent reduction in downstream cellular responses.
In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[5][6] The precise effects of this compound on β-arrestin recruitment and signaling are not extensively detailed in available literature.
Caption: this compound's Inverse Agonist Action on the 5-HT2A-Gq Signaling Pathway.
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for radioligand binding assays with this compound are proprietary to the developing pharmaceutical companies. However, a general methodology for assessing the binding of a novel compound to the 5-HT2A receptor can be outlined as follows:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT2A receptor (e.g., rat cortical tissue, CHO-K1 cells). The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The reaction is incubated to allow for binding equilibrium to be reached. The incubation is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: General Workflow for a Radioligand Binding Assay.
Functional Assays (Inverse Agonism)
To determine the inverse agonist activity of this compound, a functional assay that measures the basal activity of the 5-HT2A receptor is required. An example is the measurement of inositol phosphate (B84403) (IP) accumulation.
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured and seeded in multi-well plates.
-
Labeling: The cells are labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Treatment: The cells are then treated with varying concentrations of this compound in the absence of any 5-HT2A agonist. A control group receives only the vehicle.
-
IP Accumulation: The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from free [3H]myo-inositol using ion-exchange chromatography.
-
Quantification and Analysis: The amount of [3H]inositol phosphates is quantified by scintillation counting. A decrease in the basal level of IP accumulation in the presence of this compound compared to the vehicle control indicates inverse agonist activity. The IC50 for this effect can then be calculated.
Pharmacokinetics
While comprehensive human pharmacokinetic data for this compound is not widely published, some information is available from clinical trials and preclinical studies.
| Parameter | Value | Species | Notes | Reference |
| Metabolism | Primarily by CYP3A4 | Human (in vitro) | - | [1] |
| Active Metabolite | SR-141342 | - | Pharmacokinetic profile also studied. | [1] |
Table 2: Pharmacokinetic Properties of this compound.
Clinical Development and Conclusion
This compound underwent extensive clinical development for the treatment of insomnia.[7] In a Phase II clinical trial involving 351 subjects, this compound was shown to reduce sleep latency by 39 minutes compared to 26 minutes with a placebo.[2] However, in 2009, Sanofi-Aventis withdrew its applications for approval from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][7]
References
- 1. | BioWorld [bioworld.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Human variability in CYP3A4 metabolism and CYP3A4-related uncertainty factors for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.sanofi.us [news.sanofi.us]
Eplivanserin: A Preclinical Review for the Treatment of Insomnia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin (SR-46349B) is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist that was investigated for the treatment of insomnia. As an inverse agonist, this compound exhibits a pharmacological profile distinct from neutral antagonists by reducing the basal, constitutive activity of the 5-HT2A receptor. This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its pharmacodynamics, in vivo efficacy in animal models of insomnia, and the underlying signaling mechanisms. The information is presented to facilitate a deeper understanding of its mode of action and to support further research and development in the field of sleep therapeutics.
In Vitro Pharmacology: Receptor Binding and Functional Activity
This compound demonstrates high affinity and selectivity for the serotonin 5-HT2A receptor. While specific Ki values from publicly available preclinical studies are not consistently reported, its characterization as a potent 5-HT2A inverse agonist is well-established.[1] Unlike many other sleep medications that target GABA-A receptors, this compound's mechanism of action is centered on the serotonergic system, with minimal affinity for dopamine, histamine, and adrenergic receptors.[1]
Table 1: this compound In Vitro Activity
| Target | Activity | Selectivity | Reference |
| 5-HT2A Receptor | Inverse Agonist | High | [1] |
| Dopamine Receptors | No significant affinity | - | [1] |
| Histamine Receptors | No significant affinity | - | [1] |
| Adrenergic Receptors | No significant affinity | - | [1] |
Preclinical Efficacy in Animal Models of Insomnia
Preclinical studies in rodent models are crucial for evaluating the hypnotic potential of new chemical entities. These studies typically involve electroencephalography (EEG) and electromyography (EMG) recordings to objectively measure changes in sleep architecture, including sleep latency, duration of different sleep stages (NREM, REM), and the frequency of awakenings.
Experimental Protocol: Rodent Model of Insomnia for Sleep Architecture Analysis
A standard experimental design to evaluate the effects of a hypnotic agent like this compound on sleep architecture in rats would typically involve the following steps:
-
Animal Model: Adult male Wistar rats are commonly used. They are surgically implanted with chronic electrodes for EEG and EMG recordings.
-
Acclimatization: Following surgery and recovery, rats are individually housed in recording chambers and acclimatized to the experimental conditions, including the connection of the recording cables, for several days.
-
Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to establish the normal sleep-wake cycle for each animal.
-
Drug Administration: this compound or vehicle (control) is administered at the beginning of the light period (the primary sleep period for nocturnal rodents). Different doses are typically evaluated in a crossover design.
-
Post-Dosing Recording: EEG/EMG activity is recorded for a defined period (e.g., 6-12 hours) following drug administration.
-
Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) in short epochs (e.g., 30 seconds). Key parameters such as sleep latency (time to fall asleep), total sleep time, duration of each sleep stage, and the number and duration of awakenings are quantified and compared between the this compound and vehicle groups.
Table 2: Expected Effects of this compound on Sleep Architecture in Rodent Models (Based on Mechanism of Action)
| Sleep Parameter | Expected Effect of this compound | Rationale |
| Sleep Latency | Decrease | Promotion of sleep onset |
| Total Sleep Time | Increase | Increased sleep consolidation |
| NREM Sleep Duration | Increase | Primarily through an increase in SWS |
| Slow-Wave Sleep (SWS) Duration | Significant Increase | Key effect of 5-HT2A inverse agonism[2] |
| REM Sleep Duration | Variable/No significant change | 5-HT2A antagonism has less direct impact on REM sleep |
| Number of Awakenings | Decrease | Improved sleep maintenance |
| Wake After Sleep Onset (WASO) | Decrease | Reduced time spent awake after initially falling asleep |
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. As an inverse agonist, this compound is hypothesized to reduce the basal activity of this pathway. Additionally, like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate their own signaling cascades.
5-HT2A Receptor Gq/11 Signaling Pathway
Activation of the 5-HT2A receptor by serotonin leads to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is associated with neuronal excitation. As an inverse agonist, this compound would decrease the basal level of this signaling activity, leading to a reduction in neuronal firing in key brain regions that promote wakefulness.
5-HT2A Receptor β-Arrestin Signaling Pathway
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins play a key role in receptor desensitization and internalization. They can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades. The specific role of this compound in modulating β-arrestin recruitment to the 5-HT2A receptor in a preclinical context for insomnia is an area that requires further investigation. A β-arrestin recruitment assay would be the standard method to evaluate this.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Line: A stable cell line co-expressing the human 5-HT2A receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP) is used.
-
Ligand Treatment: Cells are treated with varying concentrations of this compound, a known agonist (e.g., serotonin) as a positive control, and a vehicle control.
-
Detection: The recruitment of β-arrestin to the activated receptor at the cell membrane is quantified. This can be done using various techniques, such as high-content imaging to visualize the translocation of fluorescently tagged β-arrestin, or enzyme complementation assays (e.g., PathHunter® assay).
-
Data Analysis: The dose-response relationship for β-arrestin recruitment is determined for each compound. As an inverse agonist, this compound would be expected to not promote, and potentially inhibit, the basal level of β-arrestin recruitment.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a 5-HT2A receptor inverse agonist. This mechanism is consistent with the observed effects of increasing slow-wave sleep in sleep studies. While detailed quantitative preclinical data on binding affinities and in vivo sleep architecture changes are not extensively available in the public domain, the qualitative evidence points towards a profile that is favorable for the treatment of insomnia, particularly for sleep maintenance. Further research to fully elucidate the downstream signaling consequences of this compound's interaction with the 5-HT2A receptor, including its effects on β-arrestin signaling, would provide a more complete understanding of its pharmacological profile. This technical guide summarizes the core preclinical findings and provides a framework for the experimental approaches necessary to further characterize compounds with a similar mechanism of action.
References
The Neurobiology of Eplivanserin's Effect on Slow-Wave Sleep: A Technical Guide
Executive Summary: Eplivanserin is a selective serotonin (B10506) 5-HT2A receptor inverse agonist that was investigated for the treatment of insomnia.[1] Its primary mechanism of action involves antagonizing the 5-HT2A receptor, a key modulator of the sleep-wake cycle.[1][2] This targeted pharmacological action distinguishes it from traditional hypnotics, such as benzodiazepines, which often suppress the deepest stage of sleep.[3][4] Preclinical and clinical studies have consistently demonstrated that this compound significantly increases slow-wave sleep (SWS), also known as N3 or delta sleep, a stage critical for neural restoration and memory consolidation.[3][5][6] This is accompanied by improvements in sleep continuity, including a reduction in wakefulness after sleep onset (WASO) and the number of nocturnal awakenings.[7][8] This technical guide provides an in-depth review of the neurobiological underpinnings of this compound's effects on SWS, summarizing the quantitative data from key studies, detailing relevant experimental protocols, and illustrating the core biological pathways.
Introduction: The Role of 5-HT2A Receptors and Slow-Wave Sleep
The neurotransmitter serotonin (5-HT) plays a complex role in regulating sleep and wakefulness.[4] Specifically, the 5-HT2A receptor subtype is densely expressed in key brain regions, including the cerebral cortex and thalamus, and is known to be involved in the modulation of wakefulness and SWS.[2][9] High serotonergic tone generally promotes wakefulness, while a reduction is permissive for sleep.
Slow-wave sleep is the deepest stage of non-rapid eye movement (NREM) sleep, characterized by high-amplitude, low-frequency delta waves (0.5-4 Hz) on an electroencephalogram (EEG).[9][10] SWS is considered fundamentally restorative for the brain and body and plays a critical role in memory consolidation, synaptic plasticity, and hormonal regulation.[6][11][12] Many traditional sleep aids, like benzodiazepines, can disrupt natural sleep architecture and reduce time spent in SWS.[3] Consequently, developing therapeutics that can enhance SWS without sedation or altering other sleep stages has been a significant goal in sleep medicine. This compound emerged as a promising candidate due to its selective mechanism of action.[5][13]
This compound's Mechanism of Action
This compound functions as a potent and selective inverse agonist at the 5-HT2A receptor.[1] Unlike older, non-selective drugs that interact with multiple receptor systems (e.g., dopamine, histamine, adrenergic receptors), this compound's targeted profile minimizes off-target side effects.[1]
The prevailing hypothesis is that serotonergic neurons originating in the dorsal raphe nucleus exert an inhibitory influence on the thalamocortical circuits responsible for generating the slow delta oscillations characteristic of SWS.[9] By blocking the action of serotonin at postsynaptic 5-HT2A receptors on these cortical and thalamic neurons, this compound effectively disinhibits these circuits. This disinhibition is thought to facilitate the synchronization of neuronal firing, leading to an increase in the power of delta waves and a consolidation of SWS.[2] This mechanism directly contrasts with GABA-A receptor agonists (e.g., benzodiazepines), which produce their hypnotic effects through widespread neuronal inhibition that can suppress SWS.[4]
Caption: this compound's antagonism of the 5-HT2A receptor.
Preclinical and Clinical Efficacy
Animal Models
Preclinical studies in rats demonstrated that 5-HT2A receptor antagonists, including this compound, reliably increase NREM or slow-wave sleep.[13] These studies also noted a decrease in REM sleep in rats treated with this compound.[13] The effects observed in rat models have been shown to be generally predictive of the effects in humans, particularly the enhancement of SWS.[13]
Human Studies
Clinical trials in both healthy volunteers and patients with primary insomnia confirmed the SWS-enhancing properties of this compound. The data show a consistent, dose-dependent increase in SWS duration and a corresponding improvement in measures of sleep continuity.
Table 1: Quantitative Effects of this compound on Human Sleep Parameters
| Parameter | Dose | Population | Result | Citation |
|---|---|---|---|---|
| Slow-Wave Sleep (SWS) | 1, 10, 40 mg | Healthy Subjects | Doubled SWS time; correlated with a reduction in stage 2 sleep. | [7] |
| Slow-Wave Sleep (SWS) | 1 mg | Healthy Adults | Increased SWS from 19% to 32% of total sleep time. | [14] |
| Slow-Wave Sleep (SWS) | 1, 10, 40 mg | Healthy Adults | Increased SWS time by about 30%. | [14] |
| Wake After Sleep Onset (WASO) | 5 mg | Primary Insomnia | Mean reduction of 39 minutes (from 84 min baseline) vs. 26 min for placebo. | [8] |
| Number of Awakenings (NAW) | 5 mg | Primary Insomnia | 64% reduction vs. 36% for placebo. | [8] |
| Sleep Latency | Not specified | Primary Insomnia | Reduced by 39 minutes vs. 26 minutes for placebo. | [1] |
| Sleep Efficiency | 1, 10, 40 mg | Healthy Subjects | Increased at all doses. | [7] |
| EEG Delta Power | 1 mg | Healthy Adults | Increased delta power spectra during NREM sleep. |[14] |
Key Experimental Protocols
The evaluation of this compound's effect on sleep relied on standardized and rigorous methodologies, primarily polysomnography in human clinical trials.
Polysomnography (PSG) in Clinical Trials
Polysomnography is the gold-standard method for objectively measuring sleep architecture. Clinical trials for this compound followed a standard protocol to assess its efficacy.[15]
-
Participant Screening: Patients with primary insomnia, often characterized by difficulties with sleep maintenance, were recruited based on criteria from the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV).[16]
-
Instrumentation: Participants were fitted with electrodes to monitor brain activity (EEG), eye movements (EOG), and muscle tone (EMG).
-
Data Acquisition: All-night PSG recordings were conducted in a controlled sleep laboratory environment. Data was collected at baseline (before treatment) and at various time points during the treatment period (e.g., after 6 weeks).[15]
-
Sleep Scoring: Trained technicians scored the PSG recordings in 30-second epochs, classifying them into Wake, N1 (stage 1), N2 (stage 2), N3 (SWS), and REM sleep according to established criteria (e.g., American Academy of Sleep Medicine rules).
-
Primary and Secondary Endpoints:
-
Primary endpoints typically focused on sleep maintenance, such as the change from baseline in WASO and the number of awakenings (NAW) as measured by PSG.[15]
-
Secondary endpoints included changes in SWS duration, total sleep time (TST), sleep efficiency (SE), and latency to persistent sleep (LPS).[15] Subjective patient-reported outcomes on sleep quality were also collected.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 5-HT(2A) receptor antagonists in the treatment of insomnia: present status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Slow Wave Sleep: Implications for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. [The neurobiology of slow-wave sleep] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sleep Quality and Electroencephalogram Delta Power - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow-wave sleep as a key player in offline memory processing: insights from human EEG studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow-wave sleep drives sleep-dependent renormalization of synaptic AMPA receptor levels in the hypothalamus | PLOS Biology [journals.plos.org]
- 13. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: Eplivanserin (CAS Number 130579-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin, with the CAS number 130579-75-8, is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] It was investigated primarily for the treatment of insomnia and also explored for its potential in managing sleep disturbances associated with fibromyalgia.[2][3] Developed by Sanofi-Aventis under the planned trade name Ciltyri®, its development was ultimately discontinued (B1498344) despite completing Phase III clinical trials for insomnia.[4][5] This technical guide provides a comprehensive overview of the scientific literature on this compound, including its mechanism of action, synthesis, pharmacological data, and clinical trial outcomes.
Mechanism of Action
This compound functions as an inverse agonist at the serotonin 5-HT2A receptor.[4] Unlike agonists which activate receptors, or neutral antagonists which block agonist activity, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response to that of the agonist. This action at the 5-HT2A receptor is believed to be the primary mechanism for its sleep-promoting effects.
Notably, this compound exhibits high selectivity for the 5-HT2A receptor with practically no affinity for dopamine, histamine, or adrenergic receptors, distinguishing it from older sedating drugs that often have a broader receptor interaction profile.[4] Paradoxically, unlike many 5-HT2A antagonists that can lead to receptor downregulation, this compound has been observed to upregulate the expression of 5-HT2A receptors.[4]
Signaling Pathway
The primary signaling pathway influenced by this compound is the Gq/G11 pathway coupled to the 5-HT2A receptor. Agonist binding to the 5-HT2A receptor typically activates this pathway, leading to the hydrolysis of inositol (B14025) phosphates and an increase in intracellular calcium. As an inverse agonist, this compound is understood to reduce the constitutive activity of this pathway, thereby promoting sleep.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
identifying and characterizing eplivanserin metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplivanserin (SR-46349B) is a potent and selective serotonin (B10506) 5-HT2A receptor antagonist that was under development for the treatment of insomnia.[1][2][3] Its development was discontinued, and as a result, detailed public information regarding its metabolic fate is limited. This guide provides a comprehensive overview of the known information on the identification and characterization of this compound metabolites, compiled from available public sources. It is intended to serve as a technical resource for researchers and professionals in drug development, offering insights into the metabolism of this compound and outlining general methodologies for such studies where specific data for this compound is not available.
Introduction to this compound
This compound is a selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] It was investigated for its potential to improve sleep maintenance without causing the next-day sleepiness associated with other hypnotics.[4] The primary mechanism of action is the inverse agonism at the 5-HT2A receptor.[1]
This compound Metabolism and Known Metabolites
In vitro studies have shown that this compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] To date, only one active metabolite, designated as SR-141342 , has been mentioned in the available literature.[5] The specific chemical structure of SR-141342 has not been publicly disclosed. The lack of this structural information prevents a detailed description of the biotransformation pathway of this compound. Information regarding other potential metabolites of this compound is not available in the public domain.
Quantitative Data
Pharmacokinetic studies have been conducted for both this compound and its active metabolite, SR-141342. The plasma concentrations of both compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the complete raw data from these studies is not publicly available, the following table summarizes the key quantitative parameters that have been reported.
| Analyte | Lower Limit of Quantification (LLOQ) in Plasma | Fold Increase in Exposure (AUC & Cmax) with 3.5x Dose Increase | Predicted Steady-State Accumulation Ratio (AUC/AUC0-24) |
| This compound | 0.05 ng/mL | ~4 to 5-fold | ~2-fold |
| SR-141342 | 0.05 ng/mL | ~4 to 5-fold | ~5 to 11-fold |
Note: Data compiled from a clinical trial summary. Higher plasma concentrations of both this compound and SR-141342 have been observed in patients over 65 years of age and in female patients.
Experimental Protocols
Detailed experimental protocols for the identification and characterization of this compound metabolites are not available in the public literature. However, based on standard practices in drug metabolism studies, a general methodology can be outlined.
In Vitro Metabolism Studies
-
Objective: To identify potential human metabolites of this compound in a controlled, in vitro setting.
-
Methodology:
-
Incubation: this compound would be incubated with human liver microsomes or S9 fractions. These preparations contain a mixture of drug-metabolizing enzymes, including CYP3A4. The incubation mixture would also contain necessary co-factors such as NADPH.
-
Sample Preparation: Following incubation, the reaction would be quenched, and the samples would be prepared for analysis. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol), followed by centrifugation to remove precipitated proteins.
-
Analytical Method: The supernatant would be analyzed using high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS). This technique allows for the separation of the parent drug from its metabolites and provides accurate mass measurements for structural elucidation.
-
In Vivo Metabolism Studies
-
Objective: To identify and quantify this compound and its metabolites in biological samples from preclinical species or human subjects.
-
Methodology:
-
Sample Collection: Following administration of this compound, biological samples (e.g., plasma, urine, feces) would be collected at various time points.
-
Sample Preparation: Samples would be processed to extract the drug and its metabolites. For plasma, this may involve protein precipitation or solid-phase extraction. For urine, a dilution or extraction step might be necessary.
-
Quantitative Analysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, as was used in the clinical trials for this compound, would be employed for the simultaneous quantification of this compound and SR-141342. This method would involve the use of stable isotope-labeled internal standards to ensure accuracy and precision.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a 5-HT2A receptor antagonist.
Caption: this compound blocks the 5-HT2A receptor, inhibiting serotonin-mediated signaling.
General Experimental Workflow for Metabolite Identification
This diagram outlines a typical workflow for the identification of drug metabolites.
References
Eplivanserin and its Paradoxical Effect on 5-HT2A Serotonin Receptor Upregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin (SR46349B) is a potent and selective inverse agonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2][3] Initially investigated for the treatment of insomnia and other central nervous system disorders, its development was discontinued.[2][4] Despite this, the pharmacological profile of this compound presents a compelling case study in G-protein coupled receptor (GPCR) regulation. Contrary to the classical understanding of antagonist- and inverse agonist-induced receptor downregulation, chronic administration of this compound has been demonstrated to paradoxically upregulate the expression of 5-HT2A receptors.[1] This technical guide provides an in-depth analysis of this phenomenon, presenting the available quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.
Core Concept: Inverse Agonism and Receptor Regulation
GPCRs, such as the 5-HT2A receptor, can exist in a conformational equilibrium between an inactive (R) and an active (R) state. While agonists stabilize the R state to elicit a biological response, and neutral antagonists block agonist binding without preference for either state, inverse agonists preferentially bind to and stabilize the inactive R state. This reduces the basal, or constitutive, activity of the receptor. The paradoxical upregulation of 5-HT2A receptors in response to the inverse agonist this compound suggests a homeostatic cellular response to the sustained reduction in basal signaling.
Quantitative Data on 5-HT2A Receptor Upregulation by this compound
The primary evidence for this compound-induced 5-HT2A receptor upregulation comes from a study by Yadav et al. (2011), which utilized a chronic administration model in C57BL/6J mice.[1] The key quantitative findings from this research are summarized in the tables below.
Table 1: Effect of Chronic this compound Administration on 5-HT2A Receptor Protein Levels in Mouse Cortex (Western Blot Analysis) [1]
| Treatment Group | 5-HT2A Receptor Protein Level (Arbitrary Units, Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle | 1.00 ± 0.10 | 1.0 | - |
| This compound (SR46349B) | 1.45 ± 0.15 | 1.45 | < 0.05 |
Table 2: Effect of Chronic this compound Administration on 5-HT2A Receptor Density (Bmax) in Mouse Cortex ([3H]ketanserin Saturation Binding Assay) [1]
| Treatment Group | Bmax (fmol/mg protein, Mean ± SEM) | Percent Increase vs. Vehicle | p-value |
| Vehicle | 250 ± 20 | - | - |
| This compound (SR46349B) | 350 ± 30 | 40% | < 0.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to quantify this compound's effect on 5-HT2A receptor expression.
Radioligand Binding Assay for 5-HT2A Receptor Density ([3H]ketanserin Saturation Binding)
This protocol is adapted from standard procedures for GPCR radioligand binding assays.[1][5]
a. Materials:
-
Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist)
-
Non-specific binding control: Mianserin (B1677119) or another suitable 5-HT2A antagonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Membrane Preparation: Cortical tissue homogenates from vehicle- or this compound-treated animals
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation Counter
b. Procedure:
-
Membrane Preparation: Homogenize cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [3H]ketanserin concentrations.
-
Total Binding: Add assay buffer, a specific concentration of [3H]ketanserin, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same concentration of [3H]ketanserin, an excess of unlabeled mianserin (e.g., 20 µM), and the membrane preparation.
-
-
Incubation: Incubate the plate at 27°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [3H]ketanserin and use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
Western Blotting for 5-HT2A Receptor Protein Quantification
This protocol is a standard procedure for Western blotting of membrane proteins.[6][7][8][9]
a. Materials:
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.
-
Primary Antibody: Rabbit anti-5-HT2A receptor antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent substrate.
-
Imaging system.
b. Procedure:
-
Protein Extraction: Homogenize cortical tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine protein concentration.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-5-HT2A receptor antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for the 5-HT2A receptor and normalize it to the loading control. Compare the normalized intensities between the vehicle and this compound-treated groups.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and the proposed mechanism of inverse agonist-induced upregulation.
Caption: Canonical 5-HT2A Receptor Signaling Pathway.
Caption: Proposed Mechanism of Inverse Agonist-Induced Upregulation.
Experimental Workflow
The following diagram outlines the workflow for investigating the effect of this compound on 5-HT2A receptor expression.
Caption: Experimental Workflow for Assessing Receptor Upregulation.
Conclusion
The paradoxical upregulation of 5-HT2A receptors by the inverse agonist this compound challenges conventional models of receptor pharmacology. The quantitative data and experimental methodologies presented in this guide provide a framework for understanding and further investigating this phenomenon. This unique effect underscores the complexity of GPCR regulation and highlights the potential for unexpected cellular adaptations to long-term drug exposure. For drug development professionals, these findings emphasize the importance of characterizing the long-term effects of inverse agonists on their target receptors, as such paradoxical regulation could have significant implications for therapeutic efficacy and the development of tolerance or withdrawal phenomena. Further research is warranted to fully elucidate the molecular mechanisms, including the potential roles of β-arrestin and gene transcription factors, that drive this intriguing cellular response.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Inverse agonism: the classic concept of GPCRs revisited [Review] [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. addgene.org [addgene.org]
Methodological & Application
Eplivanserin In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin is a potent and selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] This receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for neuropsychiatric disorders. As an inverse agonist, this compound not only blocks the action of the endogenous ligand serotonin but also reduces the receptor's constitutive activity, a baseline level of signaling that occurs even in the absence of an agonist. This document provides detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound and similar compounds at the 5-HT2A receptor. The assays described are fundamental for determining binding affinity, functional potency, and the mechanism of action of test compounds.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the 5-HT2A receptor.
| Assay Type | Cell Line/Tissue | Radioligand/Agonist | Parameter | Value (nM) |
| Radioligand Binding | Rat Cortical Membranes | [3H]ketanserin | IC50 | 5.8[2] |
| Radioligand Binding | Rat Cortical Membranes | Not Specified | Kd | 1.14[2] |
Signaling Pathway
Activation of the 5-HT2A receptor, which is coupled to the Gq alpha subunit of the G protein, initiates a signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][3]
Experimental Protocols
The following protocols are designed for use with recombinant cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, stably expressing the human 5-HT2A receptor.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor, allowing for the determination of the compound's binding affinity (Ki).
Workflow:
Materials:
-
Cell Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Test Compound: this compound.
-
Unlabeled Ligand for Non-specific Binding: Ketanserin (B1673593).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates and glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]ketanserin (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]ketanserin, and a high concentration of unlabeled ketanserin (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [3H]ketanserin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist/inverse agonist) the release of intracellular calcium following receptor activation.
Workflow:
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Agonist: Serotonin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow to confluence.
-
Dye Loading: Remove growth medium and incubate cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Inverse Agonist Mode:
-
Measure baseline fluorescence.
-
Add varying concentrations of this compound and measure the change in fluorescence over time. A decrease in the basal signal indicates inverse agonism.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of serotonin (typically the EC80) and measure the change in fluorescence.
-
-
Data Analysis: For inverse agonist activity, plot the change in baseline fluorescence against the log concentration of this compound to determine the IC50. For antagonist activity, plot the inhibition of the serotonin response against the log concentration of this compound to determine the IC50.
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It is a robust method for quantifying Gq-coupled receptor activation. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a common commercially available kit for this purpose.
Workflow:
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
IP-One HTRF Assay Kit: Contains stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1 cryptate antibody.
-
Test Compound: this compound.
-
Agonist: Serotonin.
-
White 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed cells into the appropriate microplate and allow them to adhere.
-
Cell Stimulation:
-
Inverse Agonist Mode: Add stimulation buffer containing LiCl and varying concentrations of this compound. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of this compound in stimulation buffer with LiCl. Then, add a fixed concentration of serotonin (EC80) and incubate.
-
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells and initiate the competitive binding reaction.
-
Incubation: Incubate at room temperature for at least 60 minutes.
-
Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Generate dose-response curves and calculate the IC50 for this compound's inverse agonist or antagonist activity.
Dose-Response Analysis:
Conclusion
The in vitro cell-based assays described in this document provide a robust framework for the pharmacological characterization of this compound and other 5-HT2A receptor modulators. By employing radioligand binding, calcium mobilization, and IP1 accumulation assays, researchers can obtain critical data on the affinity and functional activity of test compounds, which is essential for guiding drug discovery and development efforts targeting the 5-HT2A receptor.
References
Preparation of Eplivanserin Solutions for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of eplivanserin solutions intended for in vivo research. This compound, a selective 5-HT2A receptor antagonist, has been investigated for various neurological conditions. Proper formulation is critical for ensuring accurate dosing and obtaining reliable results in animal studies. This guide summarizes key physicochemical properties, presents established solvent systems, and offers step-by-step protocols for the preparation of this compound solutions for oral, intraperitoneal, and intravenous administration. All quantitative data is presented in clear, tabular formats, and experimental workflows are illustrated with diagrams.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate formulations. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [1][2][3] |
| Molar Mass | 328.387 g·mol⁻¹ | [1][3] |
| Appearance | Solid | |
| Form | This compound (base) or this compound Hemifumarate | [1] |
Solubility of this compound
This compound is a poorly water-soluble compound, necessitating the use of organic solvents or solubilizing agents for in vivo applications. Due to its instability in solution, it is highly recommended that solutions are prepared fresh before each experiment[4].
Table 2: Solubility Data for this compound
| Solvent / Vehicle | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (380.66 mM) | Ultrasonic treatment may be needed. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.33 mM) | Clear solution. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.33 mM) | Clear solution. SBE-β-CD is also known as Captisol. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.33 mM) | Clear solution. | [4] |
Recommended Formulations for In Vivo Administration
The choice of vehicle for in vivo administration depends on the desired route (e.g., oral, intraperitoneal, intravenous) and the specific requirements of the experimental model. Below are protocols for preparing this compound solutions based on commercially recommended vehicles.
General Workflow for Solution Preparation
The following diagram illustrates a general workflow for preparing this compound solutions for in vivo studies.
Protocol 1: Multi-Component Vehicle for Oral or Intraperitoneal Administration
This formulation is suitable for achieving a clear solution for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use of an ultrasonic bath may aid dissolution[4].
-
Add co-solvents: In a separate tube, for a final volume of 1 mL, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add final vehicle: Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.
-
The final concentration of this compound in this example would be 2.08 mg/mL, with the vehicle composition being 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4].
Protocol 2: Cyclodextrin-Based Vehicle for Oral or Intraperitoneal Administration
This formulation utilizes a cyclodextrin (B1172386) (SBE-β-CD or Captisol) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL)[4].
-
Prepare the working solution: For a final volume of 1 mL, add 100 µL of the this compound stock solution to 900 µL of 20% SBE-β-CD in saline[4].
-
Mix thoroughly until a clear solution is formed.
-
The final concentration of this compound in this example would be 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline)[4].
Protocol 3: Corn Oil-Based Vehicle for Oral Administration
This formulation is suitable for oral administration, particularly in studies where a lipid-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL)[4].
-
Prepare the working solution: For a final volume of 1 mL, add 100 µL of the this compound stock solution to 900 µL of corn oil[4].
-
Mix thoroughly to ensure a uniform solution.
-
The final concentration of this compound in this example would be 2.08 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil[4].
Example of In Vivo Dosing from Literature
While detailed formulation information is sparse in the published literature, one study in rats provides dosing information for intraperitoneal administration.
Table 3: Example of In Vivo Dosing of this compound
| Animal Model | Doses Administered | Route of Administration | Vehicle | Reference |
| Male Rats | 3.0 and 10.0 mg/kg | Intraperitoneal (i.p.) | Not specified | [5] |
Researchers should consider the vehicle recommendations in Section 3 when designing studies with similar dosing paradigms.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound acts as a selective antagonist at the serotonin (B10506) 2A (5-HT2A) receptor[6]. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gαq protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.
Conclusion
The successful use of this compound in in vivo research is highly dependent on the appropriate preparation of dosing solutions. Due to its poor aqueous solubility, the use of co-solvents and/or solubilizing agents is necessary. The protocols provided in this document offer a starting point for researchers to develop formulations suitable for their specific experimental needs. It is crucial to prepare solutions fresh and to ensure complete dissolution of the compound to achieve accurate and reproducible results. Further optimization may be required based on the specific animal model, desired concentration, and route of administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
eplivanserin application in electroencephalography (EEG) studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eplivanserin in electroencephalography (EEG) studies, with a focus on its effects on sleep architecture. The information is intended to guide researchers in designing and conducting preclinical and clinical studies involving this selective serotonin (B10506) 5-HT2A receptor inverse agonist.
Introduction to this compound and its Mechanism of Action
This compound is an experimental drug that was developed for the treatment of insomnia.[1] It acts as a potent and selective inverse agonist at the serotonin 5-HT2A receptor.[1] Unlike many other sleep aids, this compound has minimal affinity for dopamine, histamine, and adrenergic receptors, which may account for its favorable side-effect profile, particularly the lack of next-day cognitive impairment.[1][2]
The primary mechanism of action of this compound relevant to EEG studies is its modulation of sleep architecture through the blockade of 5-HT2A receptors. These receptors are densely expressed in cortical regions and are involved in the regulation of wakefulness and sleep.[3] By antagonizing these receptors, this compound is thought to disinhibit cortical neurons, leading to an increase in slow-wave sleep (SWS).[4]
Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[1][5] Activation of this pathway by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade in cortical neurons is associated with increased neuronal excitability and wakefulness. This compound, by acting as an inverse agonist, suppresses this baseline signaling, which is hypothesized to promote the deeper, more restorative stages of sleep.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Clinical Practice Guidelines for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Oral Administration Protocol for Eplivanserin in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin is a selective inverse agonist of the serotonin (B10506) 5-HT2A receptor that was investigated for the treatment of insomnia. As with many centrally acting agents, preclinical evaluation in rodent models, particularly rats, is a critical step in understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the standard oral administration of this compound to rats for research purposes. The following guidelines are synthesized from established principles of oral gavage in rodents and data from studies on similar 5-HT2A antagonists, providing a robust framework for experimental design.
Data Presentation
Table 1: Recommended Dosage and Administration Parameters for this compound in Rats
| Parameter | Recommendation | Notes |
| Dosage Range | 1 - 10 mg/kg | Based on effective doses of other 5-HT2A antagonists in rats. Dose-response studies are recommended to determine the optimal dose for specific experimental endpoints.[1] |
| Vehicle | 10% DMSO in Corn Oil | This compound is soluble in DMSO. A suspension in corn oil is a common vehicle for oral administration in rats. Other potential vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, or 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] Freshly prepared solutions are recommended as the compound can be unstable.[2][3] |
| Administration Volume | 5 - 10 mL/kg | A volume of 5 mL/kg is generally well-tolerated and minimizes the risk of regurgitation and aspiration. The maximum recommended volume for oral gavage in rats is 20 mL/kg, though lower volumes are preferable.[4][5][6][7] |
| Frequency | Once daily (q.d.) | For studies investigating sedative-hypnotic effects, administration is typically performed once daily, prior to the desired observation period (e.g., the beginning of the light cycle for sleep studies). |
| Route of Administration | Oral Gavage | Ensures accurate and consistent dosing.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil (or other recommended vehicle)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 5 mg/kg) and the number and weight of the rats, calculate the total mass of this compound and the total volume of the vehicle needed.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound powder and place it in a sterile tube. Add a small volume of DMSO (to constitute 10% of the final volume) and vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can aid dissolution if precipitation occurs.[2]
-
Prepare the final formulation: Add the corn oil (or other vehicle components) to the DMSO/eplivanserin solution to achieve the final desired concentration and volume. Vortex the mixture vigorously to ensure a homogenous suspension.
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment due to the potential instability of this compound in solution.[2][3]
Protocol 2: Oral Gavage Administration Procedure in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for adult rats)[6]
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the rats to handling for several days prior to the experiment to minimize stress.
-
Gently restrain the rat, ensuring a firm but not restrictive grip. The head and body should be aligned vertically to straighten the esophagus.
-
-
Dose Calculation and Syringe Preparation:
-
Weigh the rat to determine the precise volume of the this compound formulation to be administered.
-
Draw the calculated volume into the syringe and attach the gavage needle. Ensure there are no air bubbles in the syringe.
-
-
Gavage Needle Insertion:
-
Gently open the rat's mouth and insert the gavage needle over the tongue into the pharynx.
-
Allow the rat to swallow the tip of the needle, which will facilitate its passage into the esophagus.
-
Advance the needle smoothly and without force to the pre-measured depth (from the tip of the nose to the last rib). If resistance is met, withdraw the needle and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, depress the syringe plunger steadily to deliver the formulation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the rat to its home cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or regurgitation.[6]
-
Protocol 3: Post-Administration Behavioral and Sleep Monitoring
A. Behavioral Observation:
-
Immediately following administration, observe the rats for signs of sedation, which can be graded using a sedation scale (e.g., based on activity levels, posture, and righting reflex).[8]
-
Conduct behavioral tests at specific time points post-administration to assess motor activity, coordination, and anxiety levels.
B. Sleep Monitoring (EEG/EMG):
-
For detailed sleep analysis, rats should be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow for a post-operative recovery period of at least one week, followed by habituation to the recording chambers and cables.[9]
-
Administer this compound at the beginning of the light cycle (the rat's primary sleep period).
-
Record EEG/EMG data continuously for a defined period (e.g., 6-24 hours) to analyze sleep architecture, including total sleep time, sleep latency, and time spent in different sleep stages (NREM, REM).[10][11][12]
Mandatory Visualization
Caption: Workflow for oral administration and subsequent monitoring of this compound in rats.
References
- 1. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Eplivanserin Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin (SR-46349) is a potent and selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It was developed for the treatment of insomnia, specifically targeting difficulties with sleep maintenance.[3] The therapeutic rationale for this compound is based on the role of the 5-HT2A receptor in regulating sleep architecture; antagonism of this receptor has been shown to increase slow-wave sleep.[4][5][6][7]
Target validation is a critical step in drug development to confirm that a drug candidate interacts with its intended molecular target in a way that produces the desired therapeutic effect. Radioligand binding assays are a fundamental technique for in vitro target validation, allowing for the precise measurement of the affinity of a drug for its receptor.[8][9] These assays are considered the gold standard for quantifying the interaction between a ligand (e.g., this compound) and a receptor (e.g., 5-HT2A).[9]
This document provides detailed protocols for conducting radioligand binding assays to validate the binding of this compound to the 5-HT2A receptor. It includes both saturation and competition binding assays, which are essential for characterizing the receptor density in a given tissue or cell line and determining the binding affinity of the test compound.
Principle of the Assay
Radioligand binding assays measure the interaction of a radiolabeled ligand with a receptor. The basic principle involves incubating a biological sample containing the receptor of interest with a radioligand. After reaching equilibrium, the bound radioligand is separated from the unbound, and the amount of radioactivity in the bound fraction is quantified.[10]
-
Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[9]
-
Competition Assays: These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a fixed concentration of a radioligand from the receptor. This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its binding affinity.[8][9]
Target: 5-HT2A Receptor
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system, particularly in the cerebral cortex.[11][12] It is coupled to Gq/G11 proteins and, upon activation by its endogenous ligand serotonin, stimulates the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12][13] this compound, as an inverse agonist, is thought to reduce the constitutive activity of the receptor, leading to a decrease in the downstream signaling cascade.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT(2A) inverse-agonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Eplivanserin as a Pharmacological Tool for Serotonin System Research
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Eplivanserin (also known as SR-46349B) is a potent and selective inverse agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Developed initially by Sanofi-Aventis for the treatment of insomnia, its clinical development was discontinued (B1498344) in 2009.[2][3] Despite this, its high affinity and selectivity for the 5-HT2A receptor make it an invaluable pharmacological tool for researchers investigating the serotonin system.[1] Unlike many other 5-HT2A ligands, this compound exhibits minimal affinity for dopamine (B1211576), histamine, or adrenergic receptors, which simplifies the interpretation of experimental results by reducing off-target effects.[1][2]
These notes provide a comprehensive overview of this compound's pharmacological profile, its applications in research, and detailed protocols for its use in key in vitro and in vivo experiments.
2.0 Pharmacological Profile
This compound functions as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.[2] Its primary utility as a research tool stems from its high selectivity for the 5-HT2A receptor subtype over other serotonin receptors and other major neurotransmitter systems.
2.1 Receptor Binding Affinity and Potency
The following table summarizes the in vitro binding affinity (IC50) of this compound at various receptors, highlighting its selectivity profile. Lower IC50 values indicate higher potency.
| Receptor/Target | Tissue Source | IC50 (nM) | Reference |
| 5-HT2A | Rat Cortical Membrane | 5.8 | [1] |
| 5-HT2B | (Not Specified) | 120 | [4] |
| 5-HT2C | Pig Cortex | 120 | [1] |
| 5-HT1A | Rat Hippocampus | 14,000 | [1] |
| 5-HT1B | Rat Striatum | 16,000 | [1] |
| 5-HT1D | Ox Caudate Nucleus | 16,000 | [1] |
| Adrenergic α1 | Rat Cortex | 3,400 | [1] |
| Adrenergic α2 | Rat Cortex | 1,000 | [1] |
| Dopamine D1 | Rat Striatum | 9,000 | [1] |
| Dopamine D2 | Rat Striatum | 28,000 | [1] |
| Histamine H1 | Rat Whole Brain | 5,000 | [1] |
| Na+ Channel | (Not Specified) | 39,000 | [1] |
3.0 Signaling Pathways
The 5-HT2A receptor canonically signals through the Gαq/11 G-protein pathway. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an inverse agonist, this compound inhibits this pathway by stabilizing the receptor in an inactive conformation.
4.0 Key Applications in Serotonin Research
-
Dissecting Sleep Architecture: this compound's most well-documented effect is the significant increase in slow-wave sleep (SWS or N3 sleep).[5][6] This makes it an excellent tool to probe the role of 5-HT2A receptor activity in sleep regulation, consolidation, and the transition between sleep stages.
-
Probing 5-HT2A-Mediated Behaviors: In animal models, this compound can be used to selectively block behaviors induced by 5-HT2A agonists (e.g., DOI-induced head-twitches) or to investigate the receptor's role in complex behaviors like anxiety, learning, and psychosis models.
-
Investigating Dopamine Release Modulation: Studies have shown that 5-HT2A antagonists, including this compound, can increase dopamine release in the medial prefrontal cortex (mPFC) and nucleus accumbens.[4] This makes it a useful compound for studying the intricate serotonergic regulation of dopaminergic pathways.
-
Characterizing Novel Compounds: As a reference compound, this compound is ideal for validating new 5-HT2A receptor assays and for characterizing the selectivity and potency of novel chemical entities targeting the serotonin system.
5.0 Experimental Protocols
5.1 Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a known radioligand, [³H]ketanserin.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ketanserin (specific activity ~60-80 Ci/mmol), diluted in assay buffer to a final concentration of 0.5 nM.
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer, centrifuge to pellet membranes, and resuspend in fresh buffer. Determine protein concentration using a BCA or Bradford assay. Dilute to a final concentration of ~100-200 µg protein/ml.
-
Test Compound: Prepare a 10 mM stock in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). This compound should be used as a positive control.
-
Non-Specific Binding (NSB) Agent: 10 µM mianserin or unlabeled ketanserin.
-
-
Assay Procedure (96-well format):
-
Total Binding: 50 µL assay buffer + 50 µL [³H]ketanserin + 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL NSB agent + 50 µL [³H]ketanserin + 100 µL membrane preparation.
-
Competitive Binding: 50 µL test compound dilution + 50 µL [³H]ketanserin + 100 µL membrane preparation.
-
Incubate plates for 60 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the plate contents through a glass fiber (GF/B) filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
5.2 Protocol 2: In Vivo 5-HT2A Agonist-Induced Head-Twitch Response (HTR) in Mice
This protocol assesses the in vivo antagonist activity of this compound by measuring its ability to block the head-twitch response (HTR), a classic behavioral marker of 5-HT2A receptor activation in rodents.
Methodology:
-
Animals and Housing:
-
Use adult male C57BL/6J mice (8-10 weeks old).
-
House animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
-
-
Drug Preparation and Administration:
-
This compound: Dissolve in a vehicle of saline with 1% Tween 80. Prepare doses such as 0.1, 0.5, and 1.0 mg/kg. Administer via intraperitoneal (i.p.) injection 30 minutes before the agonist.
-
Vehicle Control: Administer the saline/Tween 80 vehicle.
-
5-HT2A Agonist: Dissolve (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride in saline. Administer a dose of 2.5 mg/kg via subcutaneous (s.c.) injection.
-
-
Experimental Procedure:
-
Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Administer the vehicle or the selected dose of this compound (i.p.).
-
Return the mouse to its home cage for the 30-minute pre-treatment period.
-
Administer the DOI solution (s.c.).
-
Immediately place the mouse into a clean, transparent observation chamber (e.g., a standard Plexiglas cage).
-
A trained observer, blind to the treatment conditions, should count the number of rapid, rotational head-twitches for a period of 20 minutes. Alternatively, record the session for later analysis.
-
-
Data Analysis:
-
Sum the total number of head-twitches for each mouse.
-
Calculate the mean ± SEM for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle-treated control group.
-
A significant reduction in the number of head-twitches in the this compound groups indicates in vivo 5-HT2A receptor antagonism.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for the Quantification of Eplivanserin in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplivanserin is a selective antagonist and inverse agonist of the serotonin (B10506) 5-HT2A receptor.[1] Its development has been aimed at treating insomnia and other central nervous system (CNS) disorders.[2][3] Accurate quantification of this compound concentrations in brain tissue is critical for preclinical and clinical research to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship, target engagement, and overall efficacy and safety profile.
These application notes provide a detailed protocol for the quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5] While a specific validated method for this compound in brain tissue is not publicly available, the following protocol has been synthesized from established methods for other small-molecule CNS drugs.[6][7][8]
I. Experimental Protocols
-
Standards: this compound reference standard, internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
Solvents: Acetonitrile (ACN), methanol (B129727) (MeOH), formic acid (FA), water (LC-MS grade or equivalent).
-
Reagents: Phosphate-buffered saline (PBS), pH 7.4.
-
Consumables: Polypropylene (B1209903) centrifuge tubes (1.5 mL, 15 mL, 50 mL), pipette tips, vials for autosampler.
-
Following euthanasia, rapidly dissect the brain region of interest on an ice-cold plate.
-
Weigh the collected tissue sample.
-
Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Store the samples at -80°C until analysis.
-
Stock Solutions (1 mg/mL): Accurately weigh the this compound and IS reference standards and dissolve in an appropriate solvent (e.g., DMSO or MeOH) to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) ACN:water to create working solutions for calibration standards and quality control (QC) samples.
This protocol utilizes a protein precipitation method, which is a rapid and effective technique for extracting small molecules from complex biological matrices.[4]
-
To a pre-weighed frozen brain tissue sample, add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.
-
Transfer a 100 µL aliquot of the brain homogenate to a 1.5 mL polypropylene tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
The following are typical starting conditions that should be optimized for this compound.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| MS Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure this compound and IS solutions into the MS. |
II. Data Presentation
The following table summarizes representative quantitative data for the analysis of CNS drugs in brain tissue using LC-MS/MS, as specific data for this compound is not available in the cited literature. These values provide a general expectation for a well-developed method.
| Parameter | Representative Value | Reference Compound(s) |
| Linearity Range | 1 - 1000 ng/mL | Various CNS drugs |
| Lower Limit of Quantitation | 0.5 - 5 ng/mL | Various CNS drugs |
| Intra-day Precision (%CV) | < 15% | Various CNS drugs |
| Inter-day Precision (%CV) | < 15% | Various CNS drugs |
| Accuracy (% Bias) | Within ±15% | Various CNS drugs |
| Recovery | > 80% | Various CNS drugs |
III. Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Eplivanserin Solubility in Aqueous Buffers
Welcome to the technical support center for eplivanserin solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: this compound from my supplier is not dissolving in my aqueous buffer (e.g., PBS). What am I doing wrong?
A1: this compound is known to have low aqueous solubility. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) is often challenging and may result in precipitation or an insoluble suspension. To achieve a clear solution, the use of co-solvents or complexation agents is typically required.
Q2: What are the recommended methods for dissolving this compound for in vitro and in vivo studies?
A2: Two primary methods are recommended for enhancing the aqueous solubility of this compound: the use of a co-solvent system and complexation with a modified cyclodextrin. Both methods have been shown to achieve a solubility of at least 2.08 mg/mL.[1]
Q3: I am seeing precipitation when preparing the co-solvent formulation. How can I prevent this?
A3: Precipitation during the preparation of the co-solvent system often occurs due to the incorrect order of solvent addition or inadequate mixing between steps. It is critical to first prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) and then add the other components sequentially, ensuring the solution is clear after each addition. Gentle warming and sonication can also be employed to aid dissolution if precipitation occurs.[1]
Q4: Is it necessary to prepare this compound solutions fresh for each experiment?
A4: Yes, it is highly recommended to prepare this compound solutions fresh on the day of use. The compound can be unstable in solution, and freshly prepared solutions ensure reliable and reproducible experimental results.[1] For in vivo studies, it is particularly important to use the working solution on the same day it is prepared.[1]
Q5: Can I store the concentrated DMSO stock solution?
A5: A clear stock solution of this compound in DMSO can be stored under appropriate conditions (e.g., at -20°C or -80°C, protected from light and moisture). However, it is crucial to use newly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[1] When using a stored stock, ensure it is fully thawed and vortexed before use.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
| Potential Cause | Troubleshooting Step |
| Incorrect order of solvent addition in the co-solvent system. | Always start by dissolving this compound in DMSO to create a stock solution before adding other co-solvents. Follow the precise order of addition outlined in the experimental protocols below. |
| Inadequate mixing between solvent additions. | Vortex or mix the solution thoroughly after adding each solvent to ensure homogeneity before proceeding to the next step. |
| Use of old or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare the initial stock solution. |
| Temperature fluctuations. | If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can help redissolve the compound.[1] |
| Buffer incompatibility. | While the provided formulations are generally robust, ensure that the final saline or buffer used is compatible with all components. |
Issue 2: Low or Inconsistent Solubility Results
| Potential Cause | Troubleshooting Step |
| Inaccurate measurement of this compound or solvents. | Use calibrated pipettes and balances to ensure accurate measurements of all components. |
| Incomplete dissolution of the initial stock. | Ensure the this compound is completely dissolved in DMSO before proceeding. Sonication may be necessary.[1] |
| Suboptimal preparation of the SBE-β-CD solution. | Ensure the Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is fully dissolved in saline before adding the this compound-DMSO stock. This may require vortexing, sonication, or gentle warming. |
| Degradation of this compound. | Prepare solutions fresh for each experiment to avoid issues related to compound stability in solution.[1] |
Quantitative Data on this compound Solubility
The following table summarizes the known solubility of this compound in different solvent systems. Due to the limited publicly available data, precise solubility values in various aqueous buffers at different pH values are not available. The provided data is based on formulations from supplier information.
| Solvent System | Achievable Concentration | Resulting Solution |
| 100% DMSO | 125 mg/mL (380.66 mM) | Clear solution (ultrasonication needed) |
| Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL (6.33 mM) | Clear solution |
| Cyclodextrin System (10% DMSO, 90% of 20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.33 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol details the step-by-step procedure for preparing a working solution of this compound with a final concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare this compound Stock Solution (in 100% DMSO):
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. Use of an ultrasonic bath may be necessary to ensure full dissolution. The resulting solution should be clear.
-
-
Prepare the Working Solution (Example for 1 mL):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. The final solution should be clear.
-
-
Final Concentration: The final concentration of this compound in this working solution will be 2.08 mg/mL.
Protocol 2: Preparation of this compound Solution using SBE-β-CD Complexation
This protocol outlines the preparation of an this compound solution with a final concentration of ≥ 2.08 mg/mL using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator or water bath (optional, for dissolving SBE-β-CD)
Procedure:
-
Prepare this compound Stock Solution (in 100% DMSO):
-
Follow step 1 as described in Protocol 1 to prepare a 20.8 mg/mL stock solution of this compound in anhydrous DMSO.
-
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh 2 g of SBE-β-CD powder.
-
Add sterile saline to a final volume of 10 mL.
-
Vortex thoroughly until the SBE-β-CD is completely dissolved. If needed, gentle warming (e.g., 37°C) or sonication can be used to aid dissolution. The solution should be clear.
-
-
Prepare the Working Solution (Example for 1 mL):
-
To a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
Final Concentration: The final concentration of this compound in this working solution will be 2.08 mg/mL.
Visualizations
Caption: Co-solvent solution preparation workflow.
Caption: SBE-β-CD solution preparation workflow.
References
Assessing Eplivanserin Stability in Long-Term Storage: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of eplivanserin in long-term storage. Due to limited publicly available stability data specifically for this compound, this guide leverages established principles of pharmaceutical stability testing and utilizes data from a similar compound, flibanserin, as a case study to illustrate common methodologies and potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for this compound stability during long-term storage?
A1: The primary concerns for this compound, like many pharmaceutical compounds, include chemical degradation, physical changes, and the influence of environmental factors. Chemical degradation can involve hydrolysis, oxidation, and photolysis, leading to a loss of potency and the formation of potentially harmful degradants. Physical changes may include alterations in crystal form, solubility, and dissolution rates. Environmental factors such as temperature, humidity, and light can significantly accelerate these degradation processes.[1][2] It has been noted that this compound is unstable in solutions, and freshly prepared solutions are recommended.[3]
Q2: What are the recommended long-term storage conditions for this compound?
Q3: How can I identify and quantify this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV or photodiode array (PDA) detection, is a widely used and effective technique for separating, identifying, and quantifying this compound and its degradation products.[4][5][6] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be employed for the structural elucidation of unknown degradation products.[7][8]
Q4: What is a stability-indicating method, and why is it important?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. It must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients. This is crucial for accurately assessing the stability of the drug and ensuring its safety and efficacy throughout its shelf life.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency in this compound Samples | Inappropriate storage conditions (high temperature, humidity, light exposure). Chemical degradation (hydrolysis, oxidation). | Review and optimize storage conditions based on stability study results. Ensure samples are stored in tightly sealed, light-resistant containers. Conduct forced degradation studies to identify the primary degradation pathways and implement appropriate protective measures (e.g., use of desiccants, inert atmosphere). |
| Appearance of Unknown Peaks in HPLC Chromatogram | Formation of degradation products. Contamination of the sample or mobile phase. | Perform forced degradation studies to generate potential degradation products and confirm their retention times. Use high-purity solvents and reagents for the mobile phase and sample preparation. Employ mass spectrometry (LC-MS) to identify the structure of the unknown peaks.[7][8] |
| Changes in Physical Appearance (e.g., color change, clumping) | Chemical degradation leading to colored byproducts. Moisture absorption. | Investigate the chemical structure of potential colored degradants. Store the substance with a desiccant and in a container with low moisture permeability. Evaluate the hygroscopicity of the material. |
| Poor Peak Shape or Resolution in HPLC Analysis | Inappropriate mobile phase composition or pH. Column degradation. Sample overload. | Optimize the mobile phase, including the organic modifier, buffer concentration, and pH, to achieve better separation.[4][5] Use a new or different type of HPLC column. Inject a lower concentration of the sample. |
| Inconsistent Results in Stability Studies | Non-homogeneous samples. Variability in experimental conditions. Analytical method not robust. | Ensure proper sample mixing and handling procedures. Tightly control temperature, humidity, and light exposure in stability chambers. Validate the analytical method for robustness according to ICH guidelines.[9] |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound based on typical results observed for similar small molecule drugs under different storage conditions.
Table 1: this compound Assay and Degradation Products under Accelerated Storage Conditions (40°C/75% RH)
| Time (Months) | This compound Assay (%) | Total Degradation Products (%) |
| 0 | 100.0 | < 0.1 |
| 1 | 98.5 | 1.5 |
| 3 | 96.2 | 3.8 |
| 6 | 93.1 | 6.9 |
Table 2: this compound Assay under Different Long-Term Storage Conditions
| Time (Months) | 25°C/60% RH - Assay (%) | 5°C - Assay (%) |
| 0 | 100.0 | 100.0 |
| 6 | 99.2 | 99.8 |
| 12 | 98.3 | 99.6 |
| 24 | 96.5 | 99.1 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from methodologies developed for the similar compound, flibanserin.[4][5]
-
Chromatographic System:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of a phosphate (B84403) buffer (e.g., 0.01M Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) in a ratio of approximately 60:40 (v/v). The exact ratio should be optimized for best separation.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: Determined by the UV spectrum of this compound (e.g., 248 nm for flibanserin).
-
Injection volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase).
-
Dilute the stock solution to the desired concentration for analysis.
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a specified time. Neutralize the solutions before injection.
-
Oxidative Degradation: Treat the this compound solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.
-
Protocol 2: Characterization of Degradation Products by LC-MS
-
LC System: Couple a validated HPLC method (as described in Protocol 1) to a mass spectrometer.
-
Mass Spectrometer: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of the degradation products and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[7][8]
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Potential Degradation Pathways for this compound.
References
- 1. sccg.biz [sccg.biz]
- 2. ephor.nl [ephor.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC-DAD-ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Off-Target Effects of Eplivanserin In Vivo
Welcome to the technical support center for researchers utilizing eplivanserin in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the successful execution of your studies. This compound (also known as SR-46349B) is a potent and selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high selectivity is a key feature in minimizing off-target effects; however, a thorough understanding of its pharmacological profile is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the 5-HT2A receptor.[1] It exhibits high affinity for this receptor, with a reported IC50 of 5.8 nM and a Kd of 1.14 nM in rat cortical membranes.[1][2] Unlike many other serotonergic compounds, this compound has a significantly lower affinity for other serotonin receptor subtypes, as well as for dopamine, histamine, and adrenergic receptors, which contributes to its favorable off-target profile.[3]
Q2: What are the known off-target receptors for this compound?
A2: While highly selective, this compound can interact with other receptors at higher concentrations. The table below summarizes the in vitro binding affinities of this compound for a range of receptors. This data is critical for predicting potential off-target effects at the doses used in your experiments.
Data Presentation: Quantitative Data Summary
Table 1: In Vitro Receptor Binding Profile of this compound (SR-46349B)
| Receptor/Site | Tissue Source | IC50 (µM) | Selectivity vs. 5-HT2A |
| 5-HT2A | Rat Cortical Membrane | 0.0058 | - |
| 5-HT1A | Rat Hippocampus | 14 | >2400-fold |
| 5-HT1B | Rat Striatum | 16 | >2700-fold |
| 5-HT1C (now 5-HT2C) | Pig Cortex | 0.12 | >20-fold |
| 5-HT1D | Ox Caudate Nucleus | 16 | >2700-fold |
| Adrenergic α1 | Rat Cortex | 3.4 | >580-fold |
| Adrenergic α2 | Rat Cortex | 1.0 | >170-fold |
| Dopamine D1 | Rat Striatum | 9 | >1500-fold |
| Dopamine D2 | Rat Striatum | 28 | >4800-fold |
| Histamine H1 | Rat Whole Brain | 5.0 | >860-fold |
| Na+ Channel | - | 39 | >6700-fold |
Data compiled from MedChemExpress and GlpBio product data sheets citing Rinaldi-Carmona et al., 1992.[1][2]
Troubleshooting Guide
Issue 1: Unexpected Behavioral Effects (e.g., hyperactivity, sedation)
-
Possible Cause: The observed effect may be dose-dependent. While this compound is selective, at higher concentrations, it may interact with other receptors, leading to unforeseen behavioral outcomes. For example, interactions with adrenergic or histaminergic receptors could potentially influence activity levels.[1][2]
-
Troubleshooting Steps:
-
Review Dose-Response: Conduct a thorough dose-response study to determine the optimal dose for your desired on-target effect with minimal off-target engagement. Start with doses reported in the literature for similar in vivo models. For example, in mice, an ED50 of 0.087 mg/kg (i.p.) and 0.097 mg/kg (p.o.) has been reported for inhibiting [3H]ketanserin binding.[1] In a rat model of cocaine-induced hyperactivity, doses of 0.25-1 mg/kg (i.p.) were effective.[1]
-
Control for Vehicle Effects: Always include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle.
-
Consider Pharmacokinetics: The timing of your behavioral assessment relative to drug administration is critical. The pharmacokinetic profile of this compound in your specific animal model will influence the peak concentration and duration of action.
-
Issue 2: Lack of Efficacy or High Variability in Results
-
Possible Cause 1: Inadequate Dosing or Bioavailability: The administered dose may be insufficient to achieve the necessary receptor occupancy for a therapeutic effect. Oral bioavailability can be a factor.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, perform ex vivo receptor binding studies or in vivo imaging to confirm that this compound is reaching the target and engaging the 5-HT2A receptors at the doses used.
-
Optimize Route of Administration: While orally active, intraperitoneal (i.p.) administration may provide more consistent and rapid absorption. Compare the efficacy of different administration routes in a pilot study.
-
-
Possible Cause 2: Improper Formulation: this compound's solubility characteristics may affect its absorption and bioavailability.
-
Troubleshooting Steps:
-
Use a Validated Formulation: A commonly used vehicle for in vivo administration of this compound is a solution of DMSO, PEG300, Tween-80, and saline. A specific protocol is provided in the Experimental Protocols section. Always ensure the final solution is clear and free of precipitation.
-
Fresh Preparation: It is recommended to prepare the working solution fresh on the day of the experiment, as the stability of this compound in solution may vary.
-
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Oral Gavage or Intraperitoneal Injection
This protocol is adapted from a commercially available source and is suitable for achieving a clear solution for in vivo administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly. This protocol yields a final concentration of 2.08 mg/mL. Adjust the initial stock concentration and volumes as needed for your desired final concentration.
-
Protocol 2: Assessment of 5-HT2A Receptor Occupancy In Vivo
This protocol describes a general method to assess the in vivo efficacy of this compound in blocking 5-HT2A receptors.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).
-
At a predetermined time point after administration (e.g., 30 minutes), administer a radiolabeled 5-HT2A antagonist, such as [3H]ketanserin.
-
After a suitable incubation period, sacrifice the animals and dissect the brain region of interest (e.g., cortex).
-
Homogenize the tissue and measure the amount of radioligand binding using standard scintillation counting techniques.
-
-
Data Analysis: Compare the amount of [3H]ketanserin binding in the this compound-treated group to the vehicle-treated group. A reduction in binding indicates 5-HT2A receptor occupancy by this compound. Calculate the ED50, which is the dose of this compound that produces 50% inhibition of radioligand binding.
Mandatory Visualizations
Caption: this compound's mechanism of action at the 5-HT2A receptor signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for unexpected in vivo results with this compound.
References
Eplivanserin Dose-Response Optimization in Rodent Sleep Studies: A Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing eplivanserin in rodent sleep studies. The information is designed to address specific issues that may be encountered during dose-response optimization experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in-vivo electrophysiology experiments for sleep analysis in rodents.
| Problem | Potential Cause | Recommended Solution |
| Noisy EEG/EMG Signal (60/50 Hz hum) | Electrical interference from nearby equipment. | Ensure proper grounding of the animal, recording setup, and any nearby electrical devices. Use a Faraday cage to shield the recording environment. |
| Movement Artifacts Obscuring Data | Loose headcap/electrodes, or excessive movement of the animal. | Check the integrity of the headcap and ensure it is securely attached to the skull with dental cement. Allow for a sufficient post-operative recovery and habituation period for the animal to acclimate to the headcap and recording cable. |
| Loss of EEG or EMG Signal | Detached electrode, broken wire, or loose connection. | Visually inspect all connections from the electrodes to the acquisition system. If an electrode has detached from the skull, the animal may need to be re-implanted. |
| Inconsistent Drug Effects at the Same Dose | Variability in drug administration (e.g., intraperitoneal injection placement), circadian rhythm effects, or animal stress. | Standardize the drug administration procedure. Ensure dosing occurs at the same time of day for all animals to minimize circadian variability. Handle animals gently to reduce stress. |
| High Animal-to-Animal Variability in Sleep Architecture | Genetic differences within the rodent strain, variations in surgical implantation, or differing levels of post-operative recovery and habituation. | Use a sufficient number of animals per group to account for biological variability. Standardize surgical procedures and ensure adequate post-operative care and habituation time. |
| Flatline or Saturated Signal | Amplifier issue, broken electrode lead, or reference electrode problem. | Check amplifier settings and ensure they are within the appropriate range. Inspect the electrode leads for any breaks. Verify the integrity and placement of the reference electrode. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] By blocking the activity of this receptor, it is thought to promote and maintain sleep, particularly by increasing slow-wave sleep (SWS).
2. What are the expected effects of this compound on rodent sleep architecture?
Based on studies with this compound in humans and other 5-HT2A antagonists in rodents, this compound is expected to increase the duration of non-rapid eye movement (NREM) sleep, specifically slow-wave sleep (deep sleep), and may decrease the duration of REM sleep.[2][3] It is also anticipated to reduce wakefulness after sleep onset (WASO).
3. What is a good starting dose range for this compound in rats or mice?
While specific dose-response studies for this compound in rodents are not extensively published, data from other selective 5-HT2A antagonists can provide guidance. For instance, ritanserin (B1680649) has been shown to affect sleep in rats at doses ranging from 0.63 to 2.5 mg/kg.[4] A pilot study with a logarithmic dose progression (e.g., 0.1, 1, 10 mg/kg) is recommended to determine the optimal dose range for this compound in the specific rodent strain being used.
4. How long after administration should I expect to see effects on sleep?
The time to peak effect will depend on the pharmacokinetic profile of this compound in the chosen rodent species and the route of administration. For intraperitoneal (i.p.) injections, effects are typically observed within 30-60 minutes. Oral administration may have a longer onset. A pilot pharmacokinetic study to determine the time to maximum plasma and brain concentration is advisable.
5. What are the key parameters to measure in a dose-response study?
The primary endpoints should include:
-
Total sleep time
-
Time spent in each sleep stage (Wake, NREM, REM)
-
Latency to sleep onset
-
Wake after sleep onset (WASO)
-
Number and duration of sleep/wake bouts
-
EEG power spectral analysis, particularly in the delta frequency band (0.5-4 Hz) as an indicator of slow-wave sleep intensity.
Data Presentation
Due to the limited public availability of direct dose-response data for this compound in rodents, the following tables include data from studies on other selective 5-HT2A antagonists to provide a comparative reference for experimental design.
Table 1: Effects of 5-HT2A Antagonists on Sleep Architecture in Rodents
| Compound | Dose (mg/kg, i.p.) | Species | Effect on NREM/SWS | Effect on REM Sleep | Effect on Wakefulness | Reference |
| Ritanserin | 0.63 | Rat | Increase | Decrease | Decrease | [4] |
| Ritanserin | 2.5 | Rat | Increase | Decrease | Decrease | [4] |
| Ketanserin (B1673593) | 1.0 | Rat | Increase | Decrease | Decrease | [5] |
| Ketanserin | 6.0 | Rat | Increase | Decrease | Decrease | [5] |
Note: This table provides data from compounds with a similar mechanism of action to this compound to guide dose-response study design.
Table 2: Pharmacokinetic Parameters of a Representative 5-HT2A Antagonist (Ketanserin) in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 2-5 hours | Intravenous/Oral | [6] |
| Bioavailability | >80% | Oral | [6] |
| Volume of Distribution (Vdss) | 0.67 L/kg | Intravenous | [6] |
| Plasma Clearance (Cl) | 3.8 mL/min/kg | Intravenous | [6] |
Note: This data for ketanserin can be used as an initial estimate for designing pharmacokinetic and pharmacodynamic studies with this compound, pending specific experimental determination.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Rats
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) or a combination of ketamine/xylazine. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Skull Preparation: Clean and dry the skull surface. Drill small burr holes for the placement of EEG screw electrodes. Typical coordinates for sleep recording are over the frontal and parietal cortices.
-
Electrode Implantation: Screw in the stainless-steel EEG electrodes until they make contact with the dura mater.
-
EMG Electrode Placement: Insert two insulated, flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Headcap Construction: Connect the electrode leads to a pedestal connector. Secure the entire assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting experiments. Monitor for signs of pain or infection.
Protocol 2: Dose-Response EEG/EMG Recording
-
Habituation: Habituate the surgically implanted rats to the recording chamber and tether for at least 2-3 days prior to the experiment.
-
Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns for each animal.
-
Drug Administration: On the experimental day, administer this compound or vehicle at the designated time (e.g., at the beginning of the light cycle for nocturnal rodents).
-
Data Acquisition: Record EEG and EMG signals continuously for at least 8-12 hours post-administration using a computerized data acquisition system.
-
Data Analysis:
-
Score the recording into sleep stages (Wake, NREM, REM) in 10-30 second epochs using sleep scoring software.
-
Quantify the time spent in each stage, sleep latencies, and bout characteristics for each dose.
-
Perform power spectral analysis on the EEG signal to determine changes in the delta power band.
-
Statistically compare the effects of different doses of this compound to the vehicle control.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-related effect of ritanserin on the sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-dependent effect of ketanserin on the sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of ketanserin in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in the multi-step synthesis of eplivanserin
Welcome to the Technical Support Center for the Multi-Step Synthesis of Eplivanserin.
This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of this selective 5-HT2A receptor inverse agonist.
Synthetic Overview
The synthesis of this compound is a convergent process involving two main branches that culminate in the formation of the final product.
-
Step 1: Synthesis of Chalcone (B49325) Intermediate via a Claisen-Schmidt condensation of 2'-fluoroacetophenone (B1202908) and 4-hydroxybenzaldehyde (B117250).
-
Step 2: Synthesis of O-(2-(dimethylamino)ethyl)hydroxylamine from a suitable precursor.
-
Step 3: Formation of this compound through the reaction of the chalcone intermediate with O-(2-(dimethylamino)ethyl)hydroxylamine to form the oxime ether.
Below are detailed troubleshooting guides and FAQs for each of these critical steps.
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
This step involves the base-catalyzed condensation of 2'-fluoroacetophenone and 4-hydroxybenzaldehyde to form (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive catalyst (base).2. Insufficient reaction temperature.3. Poor quality of starting materials. | 1. Use freshly prepared aqueous or alcoholic solution of a strong base (e.g., NaOH, KOH).2. Gently heat the reaction mixture (40-50°C) to drive the reaction to completion.3. Ensure the purity of 2'-fluoroacetophenone and 4-hydroxybenzaldehyde using techniques like NMR or GC-MS. |
| Formation of multiple byproducts | 1. Self-condensation of 2'-fluoroacetophenone.2. Cannizzaro reaction of 4-hydroxybenzaldehyde.3. Polymerization of reactants or product under harsh basic conditions. | 1. Slowly add the 2'-fluoroacetophenone to the mixture of 4-hydroxybenzaldehyde and the base.2. Use a less concentrated base solution or a milder base.3. Maintain a lower reaction temperature and monitor the reaction progress closely by TLC. |
| Product is an oil and does not precipitate | 1. Presence of impurities.2. The intrinsic property of the specific chalcone derivative. | 1. Purify the crude product using column chromatography.2. After purification, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, proceed with the oily product for the next step after purification. |
| Difficulty in purifying the chalcone | 1. Co-precipitation of starting materials with the product.2. Similar polarity of byproducts and the desired chalcone. | 1. Wash the crude precipitate thoroughly with cold water to remove the base and any unreacted 4-hydroxybenzaldehyde.2. Use recrystallization from a suitable solvent like ethanol (B145695).[1] If recrystallization is ineffective, employ column chromatography on silica (B1680970) gel with a hexane (B92381)/ethyl acetate (B1210297) eluent system.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent for this Claisen-Schmidt condensation?
A1: A strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol or methanol (B129727) is commonly used.[3] The choice of solvent should allow for the dissolution of the reactants at the reaction temperature.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[2] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.
Q3: The crude product is highly colored. How can this be addressed?
A3: The color may be due to the formation of colored byproducts or the presence of phenoxide ions under basic conditions. During workup, acidification of the reaction mixture will protonate the phenoxide. If the color persists in the isolated product, recrystallization with the addition of a small amount of activated charcoal can help decolorize the solution.[2]
Experimental Protocol: Synthesis of (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.
-
To this solution, add a 40% aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature.
-
Slowly add 2'-fluoroacetophenone (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 5-6.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the desired chalcone.
Data Summary
| Parameter | Value | Reference |
| Typical Yield | 75-90% | General expectation for Claisen-Schmidt |
| Reaction Time | 4-6 hours | Estimated |
| Reaction Temperature | Room Temperature | Estimated |
| TLC Eluent | Hexane:Ethyl Acetate (3:1) | [2] |
| Melting Point | Varies based on purity | - |
Step 2: Synthesis of O-(2-(dimethylamino)ethyl)hydroxylamine
This intermediate is crucial for the formation of the final oxime ether. A common synthetic route involves the alkylation of an N-protected hydroxylamine (B1172632) followed by deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction.2. Competing N-alkylation.3. Decomposition of the product during workup. | 1. Increase reaction time or temperature. Use a more reactive alkylating agent (e.g., iodide instead of chloride).2. Use an N-protected hydroxylamine (e.g., N-hydroxyphthalimide) to prevent N-alkylation.[4]3. The product is a water-soluble amine; avoid excessive washing with water. Extraction at a higher pH can improve recovery in the organic phase. |
| Difficult purification | 1. Presence of both N- and O-alkylated products.2. The product is a polar and water-soluble compound. | 1. Use an N-protected hydroxylamine to ensure only O-alkylation occurs.2. Purify by converting the product to its hydrochloride salt, which can often be crystallized. Alternatively, use column chromatography with a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia). |
| Side reaction with the alkylating agent | 1. Elimination reaction of the alkylating agent under basic conditions. | 1. Use a milder base or control the reaction temperature carefully. |
Frequently Asked questions (FAQs)
Q1: What is a reliable method for preparing O-(2-(dimethylamino)ethyl)hydroxylamine?
A1: A robust method is the Mitsunobu reaction between N-hydroxyphthalimide and 2-(dimethylamino)ethanol, followed by hydrazinolysis to remove the phthalimide (B116566) protecting group.[4]
Q2: How can I confirm the formation of the desired product?
A2: 1H NMR spectroscopy is a key analytical tool. The presence of a triplet corresponding to the -OCH2- group and another triplet for the -NCH2- group, along with a singlet for the dimethylamino group, would be indicative of the product. Mass spectrometry can confirm the molecular weight.
Q3: The product is difficult to handle due to its basicity and water solubility. Any tips?
A3: It is often advantageous to isolate and store the product as its hydrochloride salt. This form is typically a more stable, crystalline solid that is less prone to decomposition.
Experimental Protocol: Synthesis of O-(2-(dimethylamino)ethyl)hydroxylamine
-
Step 2a: Synthesis of 2-(2-(dimethylamino)ethoxy)isoindoline-1,3-dione
-
To a solution of N-hydroxyphthalimide (1.0 eq) and 2-(dimethylamino)ethanol (1.1 eq) in dry THF, add triphenylphosphine (B44618) (1.2 eq).
-
Cool the mixture to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
-
Step 2b: Deprotection to form O-(2-(dimethylamino)ethyl)hydroxylamine
-
Dissolve the product from Step 2a in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1.5 eq) and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and remove the precipitated phthalhydrazide (B32825) by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or by conversion to its hydrochloride salt.
-
Data Summary
| Parameter | Value | Reference |
| Typical Yield (Overall) | 50-70% | Estimated from similar procedures |
| Reaction Time (Step 2a) | 12-16 hours | Estimated |
| Reaction Time (Step 2b) | 2-3 hours | Estimated |
| Purification Method | Column Chromatography / Salt formation | [4] |
Step 3: Formation of this compound (Oxime Ether Synthesis)
This final step involves the reaction of the chalcone intermediate with O-(2-(dimethylamino)ethyl)hydroxylamine to form the this compound oxime ether. A significant challenge in this step is controlling the stereochemistry of the C=N bond, as a mixture of E and Z isomers can be formed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance around the carbonyl group of the chalcone. | 1. Increase the reaction time and/or temperature. The reaction can be refluxed in a suitable solvent like ethanol.2. Use a slight excess of the hydroxylamine derivative. |
| Formation of a mixture of E/Z isomers | 1. The reaction conditions allow for the formation of both thermodynamic and kinetic products.2. Interconversion of the isomers during workup or purification. | 1. The E isomer is generally more stable.[5] Reaction conditions can sometimes be optimized to favor one isomer. Careful control of pH and temperature is important.2. Purification by column chromatography may allow for the separation of the isomers. Alternatively, conditions for the isomerization of the mixture to the desired isomer can be explored (e.g., photochemical isomerization or acid catalysis). |
| Product decomposition | 1. The oxime ether may be sensitive to strong acidic or basic conditions. | 1. Use a neutral or slightly acidic workup. Avoid prolonged exposure to harsh conditions. |
| Purification challenges | 1. The E and Z isomers may have very similar polarities.2. The basic nature of the product can cause tailing on silica gel chromatography. | 1. Use a high-performance chromatography system or a different stationary phase for better separation.2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent during column chromatography to improve peak shape. |
Frequently Asked questions (FAQs)
Q1: How can I determine the E/Z ratio of my product mixture?
A1: 1H NMR spectroscopy is a powerful tool for this. The chemical shifts of the protons near the C=N bond will be different for the E and Z isomers. 2D NMR techniques like NOESY can also be used to determine the spatial relationship between substituents on the C=N bond.
Q2: Which isomer of this compound is the active one?
A2: The biological activity can be highly dependent on the stereochemistry. It is crucial to either isolate the desired isomer or test the mixture and later resolve the active component. For many oxime-containing drugs, a specific isomer is responsible for the therapeutic effect.
Q3: Are there any specific conditions that favor the formation of the more stable E-isomer?
A3: Generally, thermodynamic control (longer reaction times, higher temperatures) will favor the more stable isomer. The specific conditions will need to be optimized for this particular substrate.
Experimental Protocol: Synthesis of this compound
-
To a solution of the chalcone intermediate (1.0 eq) in ethanol, add O-(2-(dimethylamino)ethyl)hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine) to isolate the desired isomer(s).
Data Summary
| Parameter | Value | Reference |
| Typical Yield | 60-80% | Estimated |
| Reaction Time | 6-8 hours | Estimated |
| Reaction Temperature | Reflux in ethanol (~78°C) | Estimated |
| Purification Method | Column Chromatography | General practice |
| E/Z Ratio | Varies, needs to be determined experimentally |
References
- 1. U.S. Patents [sanofi.us]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 4. Process for the production of o-substituted oximes - Patent 0121701 [data.epo.org]
- 5. pharsight.greyb.com [pharsight.greyb.com]
troubleshooting inconsistent results in eplivanserin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using eplivanserin in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inverse agonist of the serotonin (B10506) 5-HT2A receptor.[1][2] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist stabilizes the receptor in its inactive state, reducing its constitutive activity. This high selectivity means it has minimal affinity for dopamine, histamine, and adrenergic receptors at therapeutic concentrations.[1][2]
Q2: What are the known off-target effects of this compound?
While highly selective for the 5-HT2A receptor, at higher concentrations, this compound can exhibit weak inhibitory effects on other receptors. Researchers should be aware of these potential off-target effects, especially when using high doses in preclinical models.
| Receptor Family | Specific Receptors with Potential for Off-Target Interaction |
| Adrenergic | α1, α2 |
| Histaminergic | H1 |
| Dopaminergic | D1, D2 |
Q3: What was the intended clinical application of this compound and what is its current status?
This compound was developed by Sanofi-Aventis for the treatment of insomnia, specifically for patients with difficulties in sleep maintenance.[3] However, in 2009, the company withdrew its application for approval from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), citing the need for further clinical development and considerations of the benefit-risk profile.[1] Consequently, this compound was discontinued (B1498344) and is not a clinically approved drug.[1]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors, from compound handling to experimental design. This section provides a structured approach to troubleshooting common issues.
Problem 1: Lower than expected or no observable effect of this compound.
| Potential Cause | Recommended Action |
| Compound Instability | This compound is known to be unstable in solutions. It is highly recommended to prepare fresh solutions for each experiment. Avoid using solutions that have been stored, even for short periods. |
| Improper Dissolution | Ensure complete dissolution of this compound in the chosen vehicle. Sonication or gentle heating may be required. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. |
| Incorrect Dosing | Verify dose calculations. For in vitro experiments, ensure the final concentration in the assay is appropriate to elicit a response at the 5-HT2A receptor. For in vivo studies, consider the route of administration and the bioavailability of the compound. |
| Receptor Expression Levels | In in vitro studies, confirm the expression level of the 5-HT2A receptor in the cell line being used. Low receptor density can lead to a diminished response. |
Problem 2: High variability between experimental replicates.
| Potential Cause | Recommended Action |
| Inconsistent Solution Preparation | Due to its instability, inconsistencies in the preparation of this compound solutions can lead to significant variability. Standardize the solution preparation protocol and ensure it is followed precisely for every experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. |
| Biological Variability | In animal studies, factors such as age, weight, and stress levels can contribute to variability. Ensure that animals are properly acclimatized and that experimental groups are appropriately randomized. |
Problem 3: Unexpected or paradoxical effects observed.
| Potential Cause | Recommended Action |
| Off-Target Effects | At high concentrations, this compound may interact with other receptors. Consider if the observed effect could be mediated by adrenergic, histaminergic, or dopaminergic pathways. If possible, use a lower dose or a counterscreen with antagonists for these off-target receptors. |
| Receptor Regulation | Unlike many 5-HT2A antagonists that can cause receptor downregulation, this compound has been shown to upregulate 5-HT2A receptor expression.[1] This could lead to complex or unexpected results in chronic dosing studies. |
| Contamination | Ensure that the this compound stock is pure and has not been contaminated with other compounds. |
Data Presentation
Efficacy of this compound in Clinical Trials for Insomnia
The following table summarizes key efficacy data from clinical trials of this compound in patients with primary insomnia.
| Dose | Primary Outcome | Result | Comparison to Placebo |
| 5 mg | Reduction in Wake After Sleep Onset (WASO) | 39-minute reduction | Placebo: 26-minute reduction |
| 5 mg | Reduction in Number of Nocturnal Awakenings | 64% reduction | Placebo: 36% reduction |
| 1 mg | Effect on Slow-Wave Sleep | Doubled slow-wave sleep time | N/A |
Experimental Protocols
In Vitro: 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]-ketanserin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare cell membranes from HEK293-5HT2A cells.
-
In a 96-well plate, add a constant concentration of [3H]-ketanserin and varying concentrations of this compound to the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be used to calculate its binding affinity (Ki).
In Vivo: Assessment of Hypnotic Effects in a Rodent Model of Insomnia
Objective: To evaluate the effect of this compound on sleep architecture in a rat model.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
EEG and EMG recording equipment
-
Oral gavage needles
Methodology:
-
Surgically implant EEG and EMG electrodes in the rats and allow for a recovery period.
-
Acclimatize the rats to the recording chambers and handling procedures.
-
Prepare a fresh solution of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle orally via gavage at the beginning of the dark cycle.
-
Record EEG and EMG data continuously for at least 8 hours post-administration.
-
Score the sleep-wake stages (wakefulness, NREM sleep, REM sleep) from the recorded data.
-
Analyze key sleep parameters, including sleep latency, total sleep time, and the duration and percentage of each sleep stage.
Visualizations
Caption: this compound's inverse agonist mechanism at the 5-HT2A receptor.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
reasons for eplivanserin's discontinuation and NDA withdrawal
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guidance regarding the discontinuation of eplivanserin and the withdrawal of its New Drug Application (NDA).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's development?
Sanofi-Aventis, the developer of this compound, officially announced the withdrawal of the New Drug Application (NDA) in the United States and Europe in December 2009.[1] The company cited the need for "significant further clinical developments and market access constraints" as the primary reasons for this decision.[1] This followed a Complete Response Letter (CRL) from the U.S. Food and Drug Administration (FDA) in September 2009, which requested additional information regarding the drug's benefit-risk profile.
Q2: What specific safety concerns were identified during the review of this compound?
While detailed clinical trial safety data has not been publicly released, a significant safety concern was identified during the FDA's review of the this compound NDA (22423). An FDA document mentions an "increased risk of diverticulitis and gallbladder disorders" associated with the drug. This suggests a potential class effect related to the drug's activity as a 5-HT2A receptor antagonist, as this receptor is present in the smooth muscle cells of the gastrointestinal tract.
Q3: What was known about the efficacy of this compound from clinical trials?
Phase II clinical trial data suggested that this compound had some efficacy in treating insomnia. In one trial with 351 subjects, this compound was reported to reduce sleep latency by 39 minutes compared to 26 minutes with a placebo.[2] Another report on a trial in 351 adults with chronic insomnia showed that a 5-mg dose of this compound resulted in a self-reported mean 39-minute reduction in wake time after sleep onset, which was significantly greater than the 26-minute reduction with placebo.[3] This dose was also associated with a 64% reduction in the number of nocturnal awakenings compared to a 36% decrease with placebo.[3]
Q4: What were the "market access constraints" that contributed to the discontinuation?
The term "market access constraints" likely refers to the challenges Sanofi-Aventis anticipated in securing reimbursement and achieving commercial success for this compound had it been approved. In 2009, the insomnia market was characterized by the availability of several effective and often less expensive generic medications.[4][5] Payers and managed care organizations frequently implement measures like prior authorization to control costs for new, branded drugs, which can limit their uptake.[6] The high prevalence of insomnia also meant a large potential patient population, making the overall cost of a new, branded therapy a significant consideration for healthcare systems.[7]
Q5: What was the mechanism of action for this compound?
This compound is a selective antagonist of the serotonin (B10506) 5-HT2A receptor.[2] This mechanism was considered novel for an insomnia treatment at the time, as it differed from the more common benzodiazepine (B76468) receptor agonists. By blocking the 5-HT2A receptor, this compound was thought to promote sleep without the sedative effects associated with other hypnotics.
Troubleshooting and Experimental Guidance
Issue: Difficulty locating detailed quantitative safety and efficacy data from Phase III trials.
Troubleshooting:
-
Utilize Clinical Trial Registries: Information can be gleaned from clinical trial registries such as ClinicalTrials.gov. Key trials to search for include NCT00253968, NCT00308503, NCT00253903, and NCT00805350.[8][9][10][11] While full datasets are not provided, these entries offer insights into the study design, primary and secondary outcome measures, and patient populations.
-
Review Regulatory Documents: Where available, summary documents from regulatory agencies like the FDA can provide insights. The mention of gastrointestinal adverse events was found in a document related to another drug's review, highlighting the importance of searching across related compounds.
Issue: Replicating or understanding the experimental protocols of the key this compound trials.
Guidance on Reconstructing Methodologies:
Based on information from clinical trial registries, the general methodologies of the Phase III trials can be outlined. A representative protocol would include:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies were common.[11]
-
Patient Population: Participants were typically adults with a diagnosis of primary insomnia, often with specific criteria for sleep maintenance difficulties (e.g., a certain amount of wake time after sleep onset).[10]
-
Intervention: this compound was administered orally at doses of 1 mg or 5 mg, compared against a placebo.[3]
-
Primary Endpoints: These often included objective measures from polysomnography (PSG), such as Wake Time After Sleep Onset (WASO) and the number of awakenings, as well as subjective patient-reported outcomes on sleep parameters.[11]
-
Safety Assessments: Standard safety monitoring included the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Data Summary
Due to the lack of publicly available detailed results from the Phase III trials, a comprehensive quantitative data summary is not possible. The following table presents a high-level summary of available efficacy data from earlier trials.
| Efficacy Endpoint | This compound (5 mg) | Placebo | Trial Phase |
| Mean Reduction in Wake Time After Sleep Onset | 39 minutes | 26 minutes | Phase II/III |
| Reduction in Number of Nocturnal Awakenings | 64% | 36% | Phase II/III |
Note: The data presented is from a single reported trial and may not be representative of the entire clinical development program. Detailed safety data, including the incidence of diverticulitis and gallbladder disorders, is not publicly available.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a 5-HT2A receptor antagonist.
Logical Flow of this compound's Discontinuation
Caption: The logical progression of events leading to the discontinuation of this compound.
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. datainsightsmarket.com [datainsightsmarket.com]
- 5. U.S. Insomnia Market - Global Forecast 2021 | MarketsandMarkets [marketsandmarkets.com]
- 6. Prior Authorization of Newer Insomnia Medications in Managed Care: Is It Cost Saving? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Economic Burden of Insomnia: Direct and Indirect Costs for Individuals with Insomnia Syndrome, Insomnia Symptoms, and Good Sleepers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Mitigating Potential Cardiotoxic Effects of 5-HT2A Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of the cardiotoxic potential of 5-HT2A antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiotoxic risks associated with 5-HT2A antagonists?
A1: The primary cardiotoxic risk associated with many 5-HT2A antagonists is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] hERG channel blockade can delay ventricular repolarization, leading to QT interval prolongation on the electrocardiogram (ECG).[1][4] This prolongation increases the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[5] Additionally, some 5-HT2A antagonists may have direct effects on cardiomyocyte contractility and could be involved in cardiac hypertrophy.[6]
Q2: How can we predict the hERG liability of our 5-HT2A antagonist early in development?
A2: Early prediction of hERG liability is crucial. In silico models and high-throughput screening assays are useful initial steps. A common and more definitive preclinical assay is the whole-cell patch-clamp electrophysiology study on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[1][7] This assay determines the half-maximal inhibitory concentration (IC50) of your compound on the hERG current.[1][7]
Q3: What is the significance of the hERG IC50 value?
A3: The hERG IC50 value represents the concentration of a drug that inhibits 50% of the hERG potassium channel current. A lower IC50 value indicates a more potent inhibition of the channel. This value is a critical parameter in assessing the potential for a compound to cause QT prolongation.[1][7]
Q4: Are there any 5-HT2A antagonists with known hERG inhibition?
A4: Yes, several 5-HT2A antagonists have been shown to inhibit the hERG channel. For example, ketanserin (B1673593) is a known hERG blocker with a reported IC50 of 0.11 µM.[1][2][3] Risperidone (B510), an atypical antipsychotic with 5-HT2A antagonist properties, also inhibits the hERG channel with a reported IC50 of 0.16 µM to 261 nM.[4][7][8]
Q5: What are some medicinal chemistry strategies to reduce the hERG liability of our 5-HT2A antagonist candidates?
A5: Several strategies can be employed to mitigate hERG inhibition during lead optimization:
-
Reduce Lipophilicity: Highly lipophilic compounds tend to have higher affinity for the hERG channel.
-
Decrease Basicity: Reducing the pKa of basic nitrogen atoms can decrease hERG binding.
-
Introduce Polarity: Adding polar functional groups can disrupt the hydrophobic interactions within the hERG channel binding pocket.
-
Modify Aromatic Systems: Altering or removing aromatic rings can reduce π-π stacking interactions that contribute to hERG binding.
Troubleshooting Guides
Issue 1: Unexpectedly High hERG Inhibition in Patch-Clamp Assay
Symptoms:
-
The IC50 value for your 5-HT2A antagonist is significantly lower (more potent) than predicted by in silico models.
-
High variability in IC50 values between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability or Precipitation | Ensure the compound is fully dissolved in the vehicle solution. Visually inspect for any precipitation. Consider using a different vehicle or reducing the final DMSO concentration. |
| Off-Target Effects | Your compound may be acting on other ion channels in the expression system. Perform selectivity profiling against other cardiac ion channels (e.g., NaV1.5, CaV1.2) to understand the broader electrophysiological profile. Some 5-HT2A antagonists have known affinities for other receptors (e.g., adrenergic, histaminic) that could indirectly influence ion channel function.[9] |
| Assay Conditions | The blocking effect of some drugs on the hERG channel can be temperature-sensitive. Ensure the experiment is conducted at a consistent and physiologically relevant temperature (e.g., 35-37°C). The voltage protocol used can also influence the measured IC50.[10] Use a standardized protocol, such as the one recommended by the FDA. |
| Cell Line Integrity | Verify the health and passage number of the hERG-expressing cell line. High passage numbers can lead to genetic drift and altered channel expression or function. |
Issue 2: Discrepancy Between In Vitro hERG Data and In Vivo QT Prolongation
Symptoms:
-
A compound with a potent hERG IC50 does not cause significant QT prolongation in animal models.
-
A compound with a weak hERG IC50 causes unexpected QT prolongation in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch | The free plasma concentration of the drug in the in vivo model may not reach the concentrations that cause hERG inhibition in vitro. Analyze the PK profile of the compound and calculate the safety margin (ratio of hERG IC50 to the maximum free plasma concentration). |
| Metabolism | The parent compound may be rapidly metabolized in vivo to less active or inactive metabolites. Conversely, a metabolite may be a more potent hERG inhibitor than the parent drug. Profile the metabolites for their hERG activity. |
| Multi-ion Channel Effects | The compound may be blocking other cardiac ion channels in addition to hERG. For example, a concomitant block of calcium channels (CaV1.2) or late sodium channels (NaV1.5) could counteract the QT-prolonging effect of hERG inhibition. A comprehensive in vitro cardiac ion channel panel is recommended. |
| Species Differences | There can be differences in ion channel pharmacology and repolarization reserve between species. While rodents are commonly used, their cardiac electrophysiology differs from humans. Consider using a species with a more human-like cardiac electrophysiology, such as the dog or non-human primate, for follow-up studies. |
| Telemetry Data Quality | Ensure proper placement of telemetry leads and adequate recovery from surgery to obtain high-quality ECG recordings.[11][12][13] Poor signal quality can lead to inaccurate QT interval measurements.[14][15] |
Quantitative Data Summary
The following table summarizes the hERG IC50 values for several known 5-HT2A antagonists. These values can serve as a benchmark for your own compounds.
| Compound | 5-HT2A Receptor Affinity (Ki) | hERG IC50 (µM) | Reference(s) |
| Ketanserin | ~1-2 nM | 0.11 | [1][2][3] |
| Risperidone | ~0.16-5 nM | 0.16 - 0.261 | [4][7][8] |
| Pimavanserin | 0.087 nM | >10 µM (low affinity) | [16] |
| M100907 (Volinanserin) | 0.36 nM | Not reported to have significant hERG liability | [17] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell line, temperature, voltage protocol).[10]
Experimental Protocols
In Vitro hERG Patch-Clamp Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-HT2A antagonist on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the human hERG cDNA. Culture the cells under standard conditions.
-
Cell Preparation: On the day of the experiment, detach the cells from the culture flask and prepare a single-cell suspension.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup equipped with an amplifier, data acquisition system, and perfusion system.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound and record the steady-state block at each concentration.
-
-
Data Analysis:
In Vivo Cardiovascular Telemetry in Rodents
Objective: To assess the effects of a 5-HT2A antagonist on the electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving rodents.
Methodology:
-
Telemetry Device Implantation:
-
Anesthetize the animal (e.g., rat or mouse) using isoflurane.[19]
-
Surgically implant a telemetry transmitter (e.g., DSI, TSE Systems) into the peritoneal cavity.[19]
-
Place the ECG leads subcutaneously to approximate a Lead II configuration.[19]
-
For blood pressure monitoring, catheterize the carotid or femoral artery.
-
Suture the incisions and allow the animal to recover for at least one week.
-
-
Data Acquisition:
-
House the animals individually in their home cages placed on top of receiver platforms.
-
Record baseline cardiovascular parameters for at least 24 hours before dosing.
-
Administer the 5-HT2A antagonist via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuously record ECG, heart rate, and blood pressure for a predetermined period post-dose (e.g., 24 hours).
-
-
Data Analysis:
-
Use specialized software (e.g., Ponemah, LabChart) to analyze the telemetry data.
-
Calculate heart rate and blood pressure at various time points.
-
Analyze the ECG waveforms to measure the duration of cardiac intervals, including the RR, PR, QRS, and QT intervals.
-
Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's for humans, but specific formulas for rodents are recommended).
-
Compare the post-dose data to the baseline data to identify any significant changes.
-
Visualizations
Caption: Workflow for mitigating hERG liability of 5-HT2A antagonists.
Caption: Potential cardiotoxic signaling pathways of 5-HT2A antagonists.
References
- 1. The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Risperidone prolongs cardiac repolarization by blocking the rapid component of the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of serotonin 5-HT2A receptors in the development of cardiac hypertrophy in response to aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cloned hERG potassium channels by risperidone and paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Lessons Learned During the Pandemic: Correlation of QT Intervals Between Telemetry and 12-Lead Electrocardiogram - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Pimavanserin - Wikipedia [en.wikipedia.org]
- 17. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 18. dstc.jp [dstc.jp]
- 19. indusinstruments.com [indusinstruments.com]
Technical Support Center: Optimizing Eplivanserin Delivery for Central Nervous System (CNS) Penetration
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the delivery of eplivanserin across the blood-brain barrier (BBB).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in the CNS?
A1: this compound (SR-46,349) is an experimental drug that acts as a selective inverse agonist of the serotonin (B10506) 5-HT2A receptor.[1] Unlike many other sedating drugs that target this receptor, this compound has minimal affinity for dopamine, histamine, or adrenergic receptors, suggesting a more targeted mechanism of action.[1] Its effects in the CNS are primarily related to the modulation of the 5-HT2A receptor system, which is involved in regulating sleep and wakefulness.[2] Specifically, antagonism of 5-HT2A receptors has been shown to increase slow-wave sleep.[2][3]
Q2: What is the primary obstacle to delivering this compound to the CNS?
A2: The principal obstacle is the blood-brain barrier (BBB), a highly selective, dynamic interface that separates the brain from the circulatory system.[4][5] The BBB is formed by brain capillary endothelial cells connected by tight junctions, which severely restrict the passage of molecules from the bloodstream into the brain.[4][6] For a drug like this compound to be effective for a CNS indication, it must be able to cross this barrier to reach its target 5-HT2A receptors in the brain.[7]
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
Q4: What are the main strategies to enhance the CNS penetration of drugs like this compound?
A4: There are three broad categories of strategies to enhance CNS drug delivery:
-
Invasive Techniques: These methods transiently disrupt the BBB to allow drug entry. Examples include the administration of osmotic agents like mannitol (B672) or the use of focused ultrasound.[9][10]
-
Non-Invasive Formulation Strategies: These approaches modify the drug carrier system. Examples include encapsulating the drug in nanoparticles (e.g., polymeric, lipid-based) or liposomes.[11][12] These carriers can be further functionalized with targeting ligands (e.g., transferrin receptor antibodies) to facilitate receptor-mediated transport across the BBB.[11][13] The intranasal route, which bypasses the BBB by utilizing olfactory and trigeminal nerve pathways, is another promising non-invasive approach.[14][15]
-
Pharmacological/Chemical Modification: This involves altering the drug molecule itself to create a more lipophilic prodrug or inhibiting efflux transporters like P-gp with a co-administered agent (e.g., verapamil, cyclosporine analogs).[9][13]
Section 2: Troubleshooting Guides
Guide 1: Low Brain Penetration Observed in In Vivo Studies
Q: My in vivo rodent study shows a low brain-to-plasma concentration ratio (Kp) for this compound. What are the potential causes and how do I troubleshoot this?
A: A low Kp value indicates that the concentration of this compound in the brain is significantly lower than in the systemic circulation. This is a common challenge in CNS drug development. The following logical progression can help identify the cause.
Guide 2: Inconsistent Results in In Vitro BBB Permeability Assays
Q: I'm seeing high variability in my in vitro BBB model (e.g., high standard deviations in Papp values). How can I improve the consistency of my results?
A: High variability often points to issues with the integrity and health of the cell monolayer.
-
Verify Monolayer Confluence and Tight Junction Integrity: Before every experiment, measure the Transendothelial Electrical Resistance (TEER). TEER values should be stable and above the established threshold for your specific cell type (e.g., >150 Ω·cm² for common immortalized cell lines).[16]
-
Check for Leaks: After measuring TEER, assess the permeability of a paracellular marker (e.g., Lucifer yellow or a fluorescently-labeled dextran). High passage of this marker indicates a leaky monolayer, which will artificially inflate the apparent permeability of this compound.
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure strict control over media composition, pH, temperature, and CO₂ levels, as these can all affect tight junction protein expression.
-
Evaluate Cell Source: Primary brain endothelial cells generally form tighter barriers but can be difficult to source and maintain.[17] Immortalized cell lines are more convenient but may have lower TEER and different transporter expression profiles. Induced pluripotent stem cell (iPSC)-derived models are increasingly used as they can provide a human-relevant and robust barrier.[16][17]
-
Assess Compound-Related Issues: Ensure this compound is fully dissolved in the transport buffer and is not cytotoxic at the tested concentrations. A cytotoxicity assay (e.g., MTT or LDH) should be performed in parallel.
Guide 3: Challenges with Nanoparticle (NP) Formulation
Q: I'm having trouble achieving a high encapsulation efficiency (EE) and stable formulation for this compound-loaded nanoparticles. What factors should I optimize?
A: Low EE and poor stability are common formulation hurdles.
-
Solubility and Drug-Polymer Interaction: The solubility of this compound in the organic solvent used during NP preparation (if using methods like emulsification-solvent evaporation) is critical.[18] Ensure the drug is fully dissolved. The interaction between this compound and the polymer matrix (e.g., PLGA) also dictates loading. Experiment with different polymers or polymer blends.
-
Method of Preparation: The chosen method significantly impacts NP characteristics. Compare methods like emulsification-solvent evaporation, nanoprecipitation, and self-assembly to find the most suitable one for this compound.[11]
-
Process Parameters: Systematically optimize parameters such as the drug-to-polymer ratio, sonication time/energy, stirring speed, and the type and concentration of surfactant/stabilizer. A response-surface methodology can be an efficient way to optimize these variables.[19]
-
Stability Assessment: After preparation, assess the stability of the NP suspension over time at different temperatures (e.g., 4°C and 25°C). Monitor particle size, polydispersity index (PDI), and zeta potential. Aggregation or significant changes in these parameters indicate instability. Lyophilization with a suitable cryoprotectant may be necessary for long-term storage.
Section 3: Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of this compound across a cell monolayer mimicking the BBB.
Methodology:
-
Cell Culture: Culture brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3) on microporous Transwell® inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed. For a more robust model, co-culture with rat astrocytes grown on the bottom of the well plate.[16]
-
Barrier Integrity Check: Measure TEER values to confirm monolayer integrity. Perform a Lucifer yellow permeability assay to confirm low paracellular flux (<1% per hour).
-
Permeability Assay (Apical-to-Basolateral, A>B):
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with pre-warmed transport buffer (e.g., HBSS).
-
Add this compound (e.g., at 10 µM) to the apical chamber (donor). The basolateral chamber contains buffer only (receiver).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral-to-Apical, B>A):
-
Perform the same procedure as above, but add this compound to the basolateral chamber (donor) and sample from the apical chamber (receiver). This is crucial for determining active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of drug in the receiver chamber versus time.
-
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where A is the surface area of the membrane and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp(B>A) / Papp(A>B). An ER > 2 suggests active efflux.[20]
-
Protocol 2: In Vivo Pharmacokinetic Study for Brain Penetration in Rodents
Objective: To determine the brain-to-plasma concentration ratio of this compound following systemic administration.
Methodology:
-
Animal Dosing: Administer this compound (formulated in a suitable vehicle) to a cohort of male Sprague-Dawley rats (e.g., 250-300g) via a relevant route (e.g., intravenous or oral) at a defined dose.
-
Sample Collection: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals (n=3-4 per time point).
-
Blood/Plasma Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
Brain Collection: Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly excise the whole brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation:
-
Sample Analysis: Quantify this compound concentrations in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both plasma and brain, using non-compartmental analysis.
-
Determine the brain-to-plasma ratio at each time point (Cbrain/Cplasma) and/or the overall penetration ratio (AUCbrain/AUCplasma).
-
Protocol 3: Quantification of this compound in Brain Tissue and Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and selective method for quantifying this compound.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[23]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor ion (the protonated molecular ion of this compound, [M+H]⁺) and select a stable, high-intensity product ion for quantification. A second product ion can be used for confirmation.
-
Internal Standard (IS): Use a stable isotope-labeled this compound or a structurally similar compound with similar chromatographic and ionization properties.
-
-
Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (freeze-thaw, bench-top, etc.).[21][24]
-
Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and IS into blank plasma and blank brain homogenate. Process these alongside the unknown study samples using the established extraction procedure (e.g., protein precipitation).
Section 4: Data Presentation
Table 1: Key Parameters for Evaluating this compound CNS Penetration
| Parameter | Abbreviation | How it is Measured | Typical Interpretation for Good CNS Penetration |
| In Vitro | |||
| Apparent Permeability | Papp | Transwell Assay | Papp > 5 x 10⁻⁶ cm/s |
| Efflux Ratio | ER | Bidirectional Transwell Assay | ER ≤ 2 (Indicates not a strong efflux substrate) |
| In Vivo | |||
| Brain-to-Plasma Ratio | Kp or Cb/Cp | PK Study (Tissue Homogenate) | Kp > 1 |
| AUC Brain / AUC Plasma | Kp,u,u | PK Study with unbound fraction measurement | Kp,u,u ≈ 1 (Indicates equilibrium, no restriction) |
| Unbound Brain-to-Plasma Ratio | Kp,uu | Microdialysis (Brain) & Plasma Ultrafiltration | Kp,uu > 0.3 |
Table 2: Comparison of Selected CNS Drug Delivery Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Key Experimental Readout |
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulation, potential to bypass efflux pumps, surface functionalization for targeting.[11] | Protects drug from degradation, sustained release possible, well-established technology.[18] | Potential for immunogenicity, complex manufacturing, biodistribution challenges. | Particle size, zeta potential, encapsulation efficiency, in vivo brain concentration. |
| Liposomes | Encapsulation in lipid bilayers, can be modified with targeting ligands (e.g., transferrin). | Biocompatible, can carry both hydrophilic and lipophilic drugs.[10] | Lower drug loading for some molecules, stability issues (leakage). | In vitro release profile, brain uptake studies using radiolabeled liposomes. |
| P-gp Inhibition | Co-administration of an inhibitor to block efflux pump activity at the BBB.[9] | Can significantly increase brain levels of P-gp substrates, straightforward approach. | Systemic inhibition can lead to toxicity and drug-drug interactions, non-specific.[13] | In vivo PK study comparing brain levels with and without the inhibitor. |
| Intranasal Delivery | Bypasses the BBB via direct transport along olfactory and trigeminal nerves.[15] | Non-invasive, rapid onset of action, reduces systemic exposure and side effects.[14][19] | Limited volume can be administered, potential for nasal irritation, mucociliary clearance. | Brain/CSF concentration vs. plasma concentration after intranasal administration. |
Section 5: Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Innovative drug delivery strategies to the CNS for the treatment of multiple sclerosis â Belgian Charcot Foundation [fondation-charcot.org]
- 15. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems [mdpi.com]
- 21. Mass Spectrometry-Based Rapid Quantitative Bioanalysis of Flibanserin: Pharmacokinetic and Brain Tissue Distribution Study in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
controlling for placebo effect in eplivanserin clinical trial design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on controlling for the placebo effect in clinical trials of eplivanserin, an investigational 5-HT2A inverse agonist for insomnia.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
A1: this compound is an inverse agonist of the serotonin (B10506) 5-HT2A receptor subtype.[1] Unlike many other sedating drugs that act on this receptor, this compound has minimal affinity for dopamine, histamine, and adrenergic receptors.[1]
Q2: What were the typical inclusion criteria for this compound clinical trials for insomnia?
A2: Generally, participants were outpatients diagnosed with primary insomnia according to DSM-IV-TR criteria.[2][3] Key inclusion criteria often included a complaint of at least one hour of wakefulness after sleep onset for at least three nights a week over the preceding month.[2][3] Patients also needed to report that their insomnia impacted their daytime functioning.[2][3]
Q3: What were the common exclusion criteria in these trials?
A3: Common exclusion criteria included a history of other sleep disorders such as primary hypersomnia, narcolepsy, breathing-related sleep disorders (e.g., sleep apnea), circadian rhythm sleep disorders, and parasomnias.[2][3] Other exclusions were pregnancy or lactation, acute or chronic pain causing insomnia, and a high body mass index (e.g., >32).[3]
Q4: What were the primary efficacy endpoints in this compound insomnia trials?
A4: The primary endpoints in this compound trials for sleep maintenance insomnia were often polysomnography (PSG) measurements of Wake Time After Sleep Onset (WASO) and the number of awakenings.[4]
Q5: Was a placebo lead-in period used in this compound trials?
A5: The available documentation for some this compound trials, such as NCT00253968, indicates a 1-week run-in period with a placebo. The specific design of this lead-in (single-blind vs. double-blind) is not detailed in the publicly available information. In general, placebo lead-in periods are a strategy used to identify and potentially exclude placebo responders before randomization to minimize the placebo effect in the subsequent treatment phase.[5]
Troubleshooting Guides
Issue: High Placebo Response Rate Obscuring Treatment Effect
Possible Cause: Patient expectations and the natural variability of insomnia can contribute to a significant placebo response.
Troubleshooting Steps:
-
Review Patient Screening and Selection:
-
Ensure strict adherence to inclusion/exclusion criteria. Patients with highly variable sleep patterns or mild insomnia may be more prone to placebo effects.
-
Incorporate a placebo lead-in period to identify and exclude subjects who show a marked improvement on placebo before randomization. While the specifics of the this compound trials' lead-ins are not fully detailed, a double-blind lead-in has been shown to be more effective than a single-blind one in identifying placebo responders.
-
-
Standardize Investigator and Staff Interactions:
-
Train all site staff to use neutral language and avoid expressing enthusiasm for the investigational drug.[6]
-
Minimize the supportive and sympathetic gestures from staff, as these can create a therapeutic milieu that enhances the placebo effect.
-
-
Manage Patient Expectations:
-
Provide clear and balanced information to participants about the study, including the possibility of receiving a placebo.
-
Avoid any language that could heighten expectations of therapeutic benefit.
-
Issue: Difficulty Differentiating Drug Effect from Placebo in Patient-Reported Outcomes (PROs)
Possible Cause: Subjective measures are particularly susceptible to placebo effects.
Troubleshooting Steps:
-
Utilize Objective and Subjective Measures:
-
Complement PROs with objective measures like polysomnography (PSG), as was done in the this compound trials.[4][7] This allows for a more comprehensive assessment of sleep architecture and can help validate subjective reports.
-
The this compound trials measured both PSG-WASO and patient-reported WASO.[4]
-
-
Standardize PRO Collection:
-
Use validated and consistent questionnaires for PROs, such as the Insomnia Severity Index (ISI), which was used in some this compound trials to assess the impact on daytime functioning.[2][3]
-
Provide clear instructions to patients on how to complete sleep diaries and questionnaires to ensure consistency in reporting.
-
Data Presentation
Table 1: Summary of a Phase II/III this compound Clinical Trial Results
| Outcome Measure | This compound (5 mg) | Placebo |
| Mean Reduction in Wake Time After Sleep Onset | 39 minutes | 26 minutes |
| Reduction in Number of Nocturnal Awakenings | 64% | 36% |
Source: Data reported from a trial involving 351 adults with chronic insomnia.[8]
Experimental Protocols
While full, detailed protocols for the this compound trials are not publicly available, the following outlines a general methodology based on the information from trials such as NCT00253903 and NCT00805350.[2][4]
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial for Sleep Maintenance Insomnia
-
Screening Phase (e.g., 7-day run-in):
-
Participants undergo initial screening based on inclusion/exclusion criteria.
-
A single-blind placebo is administered to all participants to establish a baseline and potentially identify placebo responders.
-
-
Randomization:
-
Eligible participants are randomly assigned to receive either this compound (e.g., 5mg) or a matching placebo.
-
-
Treatment Phase (e.g., 6-12 weeks):
-
Participants take the assigned treatment nightly.
-
Both participants and investigators remain blinded to the treatment allocation.
-
-
Data Collection:
-
Objective Measures: Polysomnography (PSG) is conducted at baseline and at specified follow-up points to measure endpoints such as Wake Time After Sleep Onset (WASO), Total Sleep Time (TST), and the number of awakenings.
-
Subjective Measures: Participants complete daily sleep diaries to record patient-reported outcomes (pr-WASO, pr-TST). Questionnaires like the Insomnia Severity Index (ISI) and the Patient's Global Impression are used to assess daytime functioning and overall treatment effect.[4]
-
-
Run-out Phase (e.g., 2 weeks):
-
A placebo is administered to all participants to assess for potential rebound insomnia.
-
Visualizations
Caption: Workflow of a typical this compound clinical trial.
Caption: Key strategies for controlling the placebo effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. premier-research.com [premier-research.com]
- 6. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Validation & Comparative
Eplivanserin and Pimavanserin: A Comparative Analysis at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-HT2A receptor ligands: eplivanserin and pimavanserin (B1677881). Both compounds have been investigated for their therapeutic potential in neuropsychiatric disorders, targeting the serotonin (B10506) 2A (5-HT2A) receptor, a key player in conditions such as psychosis and insomnia. This document summarizes their binding affinities, functional activities, and downstream signaling effects, supported by experimental data and detailed methodologies.
At a Glance: Key Quantitative Comparisons
The following tables provide a concise summary of the binding and functional parameters of this compound and pimavanserin at the 5-HT2A receptor.
| Compound | Binding Affinity (Ki) at 5-HT2A Receptor |
| This compound | 1.14 nM[1][2] |
| Pimavanserin | 0.087 nM[3] |
| Compound | Functional Activity (IC50) at 5-HT2A Receptor | Functional Role |
| This compound | 5.8 nM[1][4] | Antagonist / Inverse Agonist[5] |
| Pimavanserin | 2 nM | Inverse Agonist[6][7] |
Detailed Pharmacological Profiles
Pimavanserin , also known by its developmental code ACP-103, is a selective 5-HT2A receptor inverse agonist.[6][7] It exhibits high binding affinity for the 5-HT2A receptor with a Ki value of 0.087 nM.[3] Functionally, it acts as a potent inverse agonist with an IC50 of 2 nM. Pimavanserin has been approved by the FDA for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Its mechanism is thought to involve blocking the constitutive activity of the 5-HT2A receptor.
This compound , also known as SR-46349B, is characterized as a potent and selective 5-HT2A receptor antagonist.[1] It demonstrates a strong binding affinity for the 5-HT2A receptor with a Ki of 1.14 nM and an IC50 of 5.8 nM in functional assays.[1][2][4] While investigated for the treatment of insomnia, its development was discontinued.[8] this compound is also described as having inverse agonist properties.[5]
Downstream Signaling Pathways
The 5-HT2A receptor primarily couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. However, it can also couple to other G proteins, leading to a diversity of cellular responses.
Pimavanserin has been shown to exhibit biased signaling. It acts as a neutral antagonist at the canonical Gαq/11-protein pathway, meaning it blocks the action of agonists but does not affect the basal activity of this pathway.[9] In contrast, it behaves as an inverse agonist towards the Gαi1-protein pathway, inhibiting its constitutive activity.[9]
The specific differential effects of This compound on Gαq/11 and Gαi/o signaling pathways are less extensively documented in publicly available literature. It is generally characterized by its antagonism of 5-HT2A receptor-mediated signaling.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized protocols for the key experiments.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Reaction Mixture: The reaction includes the cell membranes, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound or pimavanserin).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]
Functional Assay - Calcium Flux (for IC50 determination)
This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by a 5-HT2A receptor agonist.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound or pimavanserin).
-
Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined by non-linear regression analysis.[11][12]
Conclusion
Both this compound and pimavanserin are potent ligands of the 5-HT2A receptor. Pimavanserin exhibits a higher binding affinity and functional potency as an inverse agonist compared to this compound. A key differentiator lies in their downstream signaling effects, with pimavanserin demonstrating biased agonism, selectively acting as an inverse agonist at the Gαi1 pathway while being a neutral antagonist at the Gαq/11 pathway. This nuanced mechanism may contribute to its clinical efficacy and tolerability profile in treating psychosis. The pharmacological profile of this compound as a potent 5-HT2A antagonist/inverse agonist supported its investigation for insomnia. The detailed understanding of these compounds at the molecular level is crucial for the rational design of future therapeutics targeting the 5-HT2A receptor for a range of neuropsychiatric conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acadia.com [acadia.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - AdisInsight [adisinsight.springer.com]
- 9. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eplivanserin, Volinanserin, and Pruvanserin for 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three selective 5-HT2A receptor antagonists: eplivanserin, volinanserin (B1684034), and pruvanserin (B1233070). All three compounds were investigated for their potential in treating insomnia and other central nervous system disorders. This document synthesizes available preclinical and clinical data to facilitate a comprehensive evaluation of their pharmacological profiles and therapeutic potential.
Introduction
This compound, volinanserin, and pruvanserin are all potent antagonists of the serotonin (B10506) 2A (5-HT2A) receptor.[1] This receptor is a key target in the treatment of sleep disorders, psychosis, and other neuropsychiatric conditions.[2] While all three drugs showed promise in early development, their clinical progression has varied, with all eventually being discontinued (B1498344) for the treatment of insomnia.[2][3][4] This guide aims to provide a comparative analysis of their binding affinities, functional potencies, and clinical efficacy based on available data.
Data Presentation
Table 1: Comparative Pharmacological Profile - 5-HT2A Receptor Affinity
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Species | Radioligand | Source |
| This compound | 5-HT2A | 1.14 (Kd) | 5.8 | Rat (cortical membrane) | [3H]ketanserin | [5] |
| Volinanserin | 5-HT2A | 0.36 | - | Not Specified | Not Specified | [6] |
| Pruvanserin | 5-HT2A | - | 0.35 | Human | Not Specified | |
| - | 1 | Rat | Not Specified |
Table 2: Off-Target Receptor Binding Affinities (IC50 in µM)
| Receptor | This compound[5] | Volinanserin | Pruvanserin |
| 5-HT1A | 14 | >0.1 | - |
| 5-HT1B | 16 | - | - |
| 5-HT1C (2C) | 0.12 | >0.1 | - |
| 5-HT1D | 16 | - | - |
| Adrenergic α1 | 3.4 | >0.1 | - |
| Adrenergic α2 | 1.0 | - | - |
| Dopamine D1 | 9 | - | - |
| Dopamine D2 | 28 | >0.1 | - |
| Histamine H1 | 5.0 | - | - |
| Na+ Channel | 39 | - | - |
| Note: A hyphen (-) indicates that data was not readily available in the searched sources. |
Table 3: Summary of Clinical Trial Data in Insomnia
| Compound | Key Efficacy Endpoint | Result | Study Population | Source |
| This compound | Change in Wake After Sleep Onset (WASO) | -39 minutes from baseline (vs. -26 min for placebo) | 351 adults with chronic insomnia | [3] |
| Reduction in number of nocturnal awakenings | 64% reduction (vs. 36% for placebo) | 351 adults with chronic insomnia | ||
| Volinanserin | Change in polysomnographic WASO | No published results | Patients with sleep maintenance insomnia | [2][7] |
| Pruvanserin | Subjective and objective sleep parameters | Phase II trials initiated, but no quantitative results published | Patients with insomnia | [2][4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[8] A typical protocol for assessing binding to the 5-HT2A receptor is as follows:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor or from specific tissue homogenates (e.g., rat frontal cortex).[9] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.[9]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound, volinanserin, or pruvanserin).[9]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand (e.g., 60 minutes at 30°C).[9]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Calcium Flux Functional Assay (General Protocol)
Calcium flux assays are functional assays that measure the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor like the 5-HT2A receptor.[10][11]
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor are plated in a 96- or 384-well black-walled, clear-bottom microplate and cultured overnight.[10]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) in a suitable buffer (e.g., HHBS). The dye is able to enter the cells and its fluorescence intensity increases upon binding to intracellular calcium.[10][12]
-
Compound Addition: Varying concentrations of the antagonist (this compound, volinanserin, or pruvanserin) are added to the wells and pre-incubated with the cells.[10]
-
Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor. This leads to the activation of the Gq pathway, release of intracellular calcium stores, and a subsequent increase in fluorescence.[10]
-
Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence microplate reader.[10]
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value for the antagonist is determined by plotting the percentage of inhibition against the concentration of the antagonist.[10]
Mandatory Visualization
Caption: 5-HT2A Receptor Signaling Pathway and Point of Antagonism.
Caption: Workflow for Comparing 5-HT2A Receptor Antagonists.
Conclusion
This compound, volinanserin, and pruvanserin are all highly potent 5-HT2A receptor antagonists, with volinanserin and pruvanserin demonstrating sub-nanomolar affinities. This compound also shows high potency and has the most extensive publicly available clinical data for insomnia, demonstrating significant improvements in sleep maintenance. While all three compounds were advanced to clinical trials for insomnia, their development was ultimately halted for this indication. The data presented in this guide offers a comparative pharmacological basis for these compounds, which may inform future research and drug development efforts targeting the 5-HT2A receptor for various therapeutic applications.
References
- 1. 5-HT(2A) inverse-agonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pruvanserin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. bu.edu [bu.edu]
Eplivanserin's In Vivo Selectivity for 5-HT2A Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vivo validation of eplivanserin's selectivity for the serotonin (B10506) 2A (5-HT2A) receptor, with comparisons to other notable 5-HT2A antagonists, pimavanserin (B1677881) and ketanserin (B1673593).
This compound, a potent inverse agonist of the 5-HT2A receptor, has been a subject of significant research interest, particularly for its potential therapeutic applications in neuropsychiatric disorders. A critical aspect of its pharmacological profile is its in vivo selectivity, which dictates its efficacy and side-effect profile. This guide provides a comprehensive comparison of this compound with other key 5-HT2A antagonists, supported by experimental data and detailed methodologies.
Comparative In Vitro Binding Affinity
To understand the foundational selectivity of these compounds, it is essential to compare their in vitro binding affinities (Ki) across a range of relevant receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Pimavanserin (Ki, nM) | Ketanserin (Ki, nM) |
| 5-HT2A | 0.6 - 2.0 | 0.087 [1][2] | 0.4 - 3.5 [3] |
| 5-HT2C | 120 - 155 | 0.44[1][2] | 20 - 50 |
| 5-HT1A | >1000 | No appreciable affinity | 100 - 300 |
| 5-HT2B | >1000 | No appreciable affinity (>300)[1][2][4] | 50 - 100 |
| Dopamine D2 | >1000 | No appreciable affinity (>300)[1][2][4] | 220 - 491 |
| Adrenergic α1 | >1000 | No appreciable affinity | 10 |
| Histamine (B1213489) H1 | >1000 | No appreciable affinity | 10 - 20 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
This in vitro data highlights pimavanserin's exceptional potency and selectivity for the 5-HT2A receptor. This compound also demonstrates high affinity and selectivity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and virtually no interaction with dopaminergic, adrenergic, or histaminergic receptors.[4] Ketanserin, while a potent 5-HT2A antagonist, exhibits notable affinity for adrenergic α1 and histamine H1 receptors, which can contribute to off-target effects in vivo.
In Vivo Receptor Occupancy
In vivo receptor occupancy studies provide a more direct measure of a drug's engagement with its target in a living organism. These studies determine the dose of a drug required to occupy a certain percentage of the target receptors in the brain. The ED50 value represents the dose required to achieve 50% receptor occupancy.
| Compound | 5-HT2A ED50 (mg/kg) |
| This compound | ~1 - 3 |
| Olanzapine | 1.37 - 2.12 |
| Ziprasidone | 0.03 - 0.04 |
| Clozapine | ~1 - 3 |
| Quetiapine | ~1 - 3 |
Data from a study using a non-radiolabeled tracer, MDL-100,907, in rats.
Furthermore, chronic administration of different 5-HT2A antagonists has been shown to have varied effects on receptor protein levels in vivo. For instance, chronic treatment with ketanserin led to a significant down-regulation of 5-HT2A receptors, whereas pimavanserin had no effect.[1] this compound (SR46349B) was found to up-regulate 5-HT2A receptors.[1] These findings suggest that even among selective 5-HT2A antagonists, there are differences in their long-term effects on receptor dynamics.
Experimental Protocols
In Vivo Receptor Occupancy Study using Non-Radiolabeled Tracer and LC-MS/MS
This protocol outlines a common method for determining in vivo receptor occupancy in rodents.
Objective: To determine the dose-dependent occupancy of 5-HT2A receptors by a test compound (e.g., this compound) in the rat brain.
Materials:
-
Test compound (e.g., this compound hemifumarate)
-
Non-radiolabeled tracer with high affinity for 5-HT2A receptors (e.g., MDL-100,907)
-
Vehicle for drug and tracer administration
-
Male Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., isoflurane)
-
Brain homogenization buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing:
-
Rats are divided into groups and administered the test compound at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., oral gavage).
-
A pre-determined pretreatment time is allowed for the drug to reach its target in the brain (e.g., 60 minutes).
-
-
Tracer Administration:
-
Following the pretreatment period, the non-radiolabeled tracer (e.g., MDL-100,907 at 3 µg/kg) is administered intravenously.
-
A specific time is allowed for the tracer to bind to available receptors (e.g., 30 minutes).
-
-
Brain Tissue Collection:
-
Animals are anesthetized and euthanized.
-
The brain is rapidly excised and dissected on ice to isolate specific regions of interest (e.g., frontal cortex, rich in 5-HT2A receptors) and a reference region with low receptor density (e.g., cerebellum).
-
-
Sample Preparation:
-
Brain tissue is homogenized in a suitable buffer.
-
Proteins are precipitated, and the supernatant containing the tracer and test compound is collected.
-
-
LC-MS/MS Analysis:
-
The concentrations of the tracer in the region of interest and the reference region are quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Receptor occupancy is calculated using the following formula: % Occupancy = (1 - (Tracer_ROI_drug / Tracer_Cerebellum_drug) / (Tracer_ROI_vehicle / Tracer_Cerebellum_vehicle)) * 100 where ROI is the region of interest.
-
An ED50 value is determined by plotting the percent occupancy against the dose of the test compound.
-
Signaling Pathways
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Antagonism of this receptor by compounds like this compound blocks the downstream signaling cascade initiated by serotonin.
Conclusion
The in vivo validation of this compound's selectivity confirms its high affinity and specificity for the 5-HT2A receptor. While pimavanserin exhibits even greater in vitro potency, this compound's profile demonstrates a clear separation from off-target receptors, particularly in comparison to older antagonists like ketanserin. This high selectivity is a key factor in its potential to offer therapeutic benefits with a reduced risk of side effects commonly associated with less selective agents. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and compare the in vivo pharmacology of 5-HT2A receptor antagonists.
References
- 1. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
synergistic effects of eplivanserin co-administered with zolpidem
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, or non-restorative sleep, leading to significant daytime impairment. Pharmacotherapy remains a cornerstone of treatment, with various agents targeting different neurochemical pathways to promote sleep. This guide provides a comparative analysis of two such agents: zolpidem, a widely prescribed hypnotic, and eplivanserin, an investigational drug.
It is critical to note that a comprehensive literature search found no published preclinical or clinical studies evaluating the synergistic effects of co-administering this compound and zolpidem . Therefore, this document will focus on a detailed comparison of the two drugs as monotherapies, providing available experimental data, methodologies, and an overview of their distinct mechanisms of action.
Mechanism of Action
This compound and zolpidem modulate sleep through entirely different signaling pathways. Zolpidem enhances GABAergic inhibition, the primary inhibitory neurotransmission system in the central nervous system, while this compound targets the serotonergic system.
Zolpidem: A GABA-A Receptor Agonist
Zolpidem is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] It exhibits a high affinity for the α1 subunit of the GABA-A receptor, which is thought to mediate its sedative effects.[1] By binding to this site, zolpidem increases the frequency of chloride channel opening in response to GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2]
This compound: A 5-HT2A Receptor Inverse Agonist
This compound is a selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[3] Unlike many older sedating drugs, it has minimal affinity for dopamine, histamine, and adrenergic receptors.[3] The blockade of 5-HT2A receptors is believed to promote sleep by reducing wakefulness-promoting serotonergic signaling.[4]
Clinical Efficacy: A Comparative Summary
Clinical trials have evaluated the efficacy of both zolpidem and this compound in patients with insomnia. Zolpidem is approved for the short-term treatment of insomnia, while this compound's development was discontinued, and it did not receive regulatory approval.[5][6]
| Efficacy Parameter | Zolpidem (10 mg) | This compound (5 mg) | Placebo |
| Sleep Onset Latency (SOL) | Significantly reduced subjective latency to sleep.[7] | Reduced sleep latency by 39 minutes.[3] | 26-minute reduction in sleep latency.[3] |
| Wake After Sleep Onset (WASO) | Significantly reduced time spent awake after sleep onset.[7] | Data from specific trials needed for direct comparison. | - |
| Total Sleep Time (TST) | Significantly longer total sleep time.[7] | Increased total sleep time.[8] | - |
| Number of Awakenings | Fewer awakenings after sleep onset.[7] | Reduced number of nocturnal awakenings by 64%.[9] | 36% reduction in nocturnal awakenings.[9] |
| Sleep Quality | Rated as better quality of sleep.[7] | Reported improvement in the refreshing quality of sleep.[9] | - |
Note: Data is compiled from different studies and may not be directly comparable due to variations in study design and patient populations.
Safety and Tolerability Profile
| Adverse Event Profile | Zolpidem | This compound |
| Common Side Effects | Daytime sleepiness, headache, nausea, diarrhea, dizziness.[10] | Dry mouth.[9] |
| Serious Adverse Events | Complex sleep behaviors (e.g., sleep-driving), next-day psychomotor impairment, potential for dependence and withdrawal symptoms.[10][11] | The side effect profile was reported to be similar to placebo in some trials.[9] |
| Regulatory Status | Approved for short-term use.[10] | Application for approval was withdrawn.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are generalized experimental workflows based on the protocols of clinical trials for zolpidem and this compound.
Key Components of a Phase III Insomnia Trial (Generalized)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[7][12]
-
Patient Population: Adults with a diagnosis of primary insomnia according to DSM-IV criteria, often with specific complaints of sleep maintenance difficulties.[6][13]
-
Inclusion/Exclusion Criteria: Strict criteria are applied to exclude patients with other sleep disorders (e.g., sleep apnea), certain psychiatric conditions, or those taking medications that could interfere with sleep.[14]
-
Interventions:
-
Outcome Measures:
-
Primary Endpoints: Often include objective measures from polysomnography (PSG), such as Wake Time After Sleep Onset (WASO) and Number of Awakenings (NAW).[12]
-
Secondary Endpoints: Can include subjective patient-reported outcomes via sleep diaries (e.g., latency to sleep onset, total sleep time), psychometric tests for next-day residual effects, and quality of life assessments.[7][9]
-
-
Study Duration: Typically involves a screening period, a treatment period of several weeks (e.g., 6-12 weeks), and a follow-up or washout period to assess for rebound insomnia.[6][9]
Conclusion
Zolpidem and this compound represent two distinct pharmacological approaches to the treatment of insomnia. Zolpidem, a GABA-A agonist, is an established and effective short-term treatment, though it carries risks of next-day impairment and dependence. This compound, a 5-HT2A inverse agonist, showed promise in clinical trials for improving sleep maintenance with a favorable side-effect profile but did not proceed to market approval.
The lack of data on the co-administration of these two agents means that any potential for synergistic effects, additive benefits, or unforeseen adverse interactions remains unknown. Future research could explore the potential of combining agents with different mechanisms of action to optimize the treatment of insomnia, though such studies would need to be preceded by rigorous preclinical safety and interaction evaluations. This guide serves as a comparative resource based on the currently available scientific literature for each compound individually.
References
- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Zolpidem in the treatment of short-term insomnia: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound 5mg/Day in Insomnia Characterized by Sleep Maintenance Difficulties [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Pharmacokinetic Profiles of First and Second-Generation 5-HT2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of selected first and second-generation serotonin (B10506) 2A (5-HT2A) receptor antagonists. The information presented is intended to assist researchers and drug development professionals in understanding the key differences in how these compounds are absorbed, distributed, metabolized, and eliminated by the body. All quantitative data is supported by experimental findings from peer-reviewed literature and regulatory submissions.
Introduction to 5-HT2A Antagonists
First-generation 5-HT2A antagonists, such as ketanserin (B1673593) and ritanserin, were among the initial compounds developed to selectively target this receptor. While valuable research tools, their clinical utility has been somewhat limited by their pharmacokinetic properties and off-target effects. The advent of second-generation antagonists, often classified as atypical antipsychotics, brought compounds with more complex pharmacological profiles but often improved pharmacokinetic characteristics, leading to broader clinical applications. This guide will focus on a representative selection of these drugs:
-
First-Generation: Ketanserin, Ritanserin
-
Second-Generation: Risperidone, Olanzapine, Pimavanserin
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for the selected first and second-generation 5-HT2A antagonists. These parameters are crucial for determining dosing regimens, predicting drug-drug interactions, and understanding the overall clinical performance of these compounds.
| Pharmacokinetic Parameter | First-Generation Antagonists | Second-Generation Antagonists |
| Drug | Ketanserin | Ritanserin |
| Half-life (t½) (hours) | ~12-29 | Long, can be prolonged (e.g., 279-433 hours in some studies) |
| Bioavailability (%) | ~50 | Data not consistently reported |
| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5-2 | Not consistently reported |
| Plasma Protein Binding (%) | ~95 | Data not consistently reported |
| Primary Metabolism | Hepatic; Ketone reduction and oxidative N-dealkylation | Extensive hepatic metabolism |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to the study of these antagonists, the following diagrams are provided.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Eplivanserin
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Eplivanserin, an investigational drug, requires careful handling and disposal due to its potential hazards. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
Hazard Profile of this compound
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard)[1]
-
Very toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard)[1]
These classifications underscore the necessity for treating this compound as hazardous waste, with a particular emphasis on preventing its release into the environment.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from PubChem CID 135456190[1]
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for hazardous pharmaceutical waste and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Clearly label all containers with waste this compound, including residual amounts in vials, contaminated personal protective equipment (PPE), and any other materials that have come into contact with the compound.
-
Segregate this compound waste from non-hazardous waste streams. It is often required to use specific, color-coded containers for hazardous pharmaceutical waste, typically black containers for RCRA hazardous waste.
2. Packaging and Storage:
-
Ensure that waste containers are securely sealed, leak-proof, and made of a material compatible with this compound.
-
Store the packaged waste in a designated, secure area away from general laboratory traffic and drains. This area should be clearly marked as "Hazardous Waste."
3. Disposal Method:
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sink or in any sewer system.[2] The EPA's Subpart P regulations for healthcare facilities explicitly ban the sewering of hazardous waste pharmaceuticals.[2]
-
Incineration: The recommended disposal method for hazardous pharmaceutical waste is incineration at a licensed hazardous waste facility.[2][3] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Engage a Licensed Waste Management Contractor: Contract with a certified hazardous waste disposal company that is experienced in handling pharmaceutical waste. They will ensure that the waste is transported, treated, and disposed of in compliance with all relevant regulations, including the Resource Conservation and Recovery Act (RCRA).[2][3][4]
4. Documentation:
-
Maintain a detailed inventory of all this compound waste, including quantities and disposal dates.
-
Retain all documentation provided by the waste management contractor, such as waste manifests, as proof of proper disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
